CR-1-31-B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIFOJPWJBRFH-GWNOIRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy
A Technical Whitepaper for Researchers and Drug Development Professionals
Abstract
CR-1-31-B is a potent and specific synthetic rocaglate that functions as an inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent RNA helicase. By perturbing the interaction between eIF4A and RNA, this compound effectively impedes the initiation of protein synthesis. This mechanism of action has demonstrated significant anti-neoplastic and antiviral activities in preclinical studies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and a review of the key signaling pathways it modulates.
Introduction
The dysregulation of protein synthesis is a hallmark of cancer. Eukaryotic translation initiation factor 4A (eIF4A) plays a critical role in the initiation phase of cap-dependent translation, making it an attractive target for therapeutic intervention. This compound, a synthetic derivative of the natural product rocaglamide, has emerged as a powerful inhibitor of eIF4A. It exhibits a unique mode of action by clamping eIF4A onto specific mRNA transcripts, thereby stalling translation and inducing apoptosis in cancer cells. This whitepaper serves as a technical guide for researchers and drug development professionals interested in the therapeutic potential of this compound.
Mechanism of Action
Quantitative Data
The potency of this compound has been evaluated across a range of cancer cell lines and viral assays. The following tables summarize the key quantitative data, including IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values.
Table 1: In Vitro Anti-Cancer Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Assay Conditions |
| Kelly | Neuroblastoma | 4 | 48-hour treatment |
| SH-SY5Y | Neuroblastoma | 20 | 48-hour treatment |
| GBC-SD | Gallbladder Cancer | ~100 | 48-hour treatment |
| SGC-996 | Gallbladder Cancer | ~100 | 48-hour treatment |
| Metastatic Osteosarcoma Cells | Osteosarcoma | 8 | Not specified |
Data compiled from multiple sources.[1][4]
Table 2: In Vitro Antiviral Activity of this compound (EC50 Values)
| Virus | Cell Line | EC50 (nM) |
| SARS-CoV-2 | Vero E6 | ~1.8 |
| HCoV-229E | Not specified | ~2.9 |
| MERS-CoV | Not specified | ~1.9 |
Data compiled from multiple sources.[5]
Signaling Pathways and Experimental Workflows
The inhibition of eIF4A by this compound impacts several critical signaling pathways involved in cancer progression. The following diagrams, generated using the DOT language, illustrate these pathways and a general experimental workflow for evaluating this compound.
Mechanism of this compound action on protein synthesis.
Workflow for evaluating this compound's anti-cancer effects.
Experimental Protocols
This section provides an overview of the key experimental protocols used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
-
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0-200 nM) for the desired time (e.g., 48 hours). Include a vehicle control (DMSO).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
6-well plates
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentration and time (e.g., 100 nM for 12 hours).
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Protein Expression Analysis (Western Blot)
This technique is used to detect and quantify specific proteins, such as c-FLIP and MUC1-C, that are affected by this compound treatment.
-
Materials:
-
Cell culture dishes
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-c-FLIP, anti-MUC1-C, anti-caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
-
-
Protocol:
-
Treat cells with this compound (e.g., 100 nM for 12 hours).
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence reagent and an imaging system.
-
In Vivo Xenograft Model
This animal model is used to evaluate the anti-tumor efficacy of this compound in a living organism.
-
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line (e.g., GBC-SD)
-
This compound
-
Vehicle (e.g., olive oil)
-
-
Protocol:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 GBC-SD cells) into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly assign the mice to treatment groups (e.g., vehicle control, this compound).
-
Administer this compound intraperitoneally at a specified dose and schedule (e.g., 2 mg/kg every 2 days for 28 days).[1]
-
Measure tumor volume with calipers regularly (e.g., every 2-3 days).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for cleaved caspase-3).
-
Conclusion
This compound is a promising eIF4A inhibitor with potent anti-cancer and antiviral activities. Its mechanism of action, involving the clamping of eIF4A on mRNA, provides a targeted approach to inhibit the synthesis of proteins crucial for cancer cell survival and proliferation. The quantitative data and experimental protocols outlined in this whitepaper provide a solid foundation for further research and development of this compound as a potential therapeutic agent. Continued investigation into its efficacy in various cancer models and its potential for combination therapies is warranted.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of CR-1-31-B
An In-depth Analysis of the Synthetic Rocaglate and Potent eIF4A Inhibitor
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of CR-1-31-B, a synthetic rocaglate that has emerged as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Chemical Structure and Properties
This compound, a cyclopenta[b]benzofuran, belongs to the rocaglate class of natural products. Its intricate chemical architecture is fundamental to its biological activity.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₂₉NO₈ | [1] |
| Molecular Weight | 507.5 g/mol | [1] |
| IUPAC Name | (1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b]benzofuran-2-carboxamide | [1] |
| CAS Number | 1352914-52-3 | N/A |
| SMILES | COC1=CC=C(C=C1)[C@]23--INVALID-LINK--C=C(C=C4OC)OC)O)O)C(=O)NOC">C@@HC5=CC=CC=C5 | [1] |
| InChI Key | KLSIFOJPWJBRFH-GWNOIRNCSA-N | [1] |
Mechanism of Action: Targeting eIF4A-Dependent Translation
This compound exerts its potent biological effects by targeting eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated region (UTR) of mRNAs, a crucial step for the initiation of cap-dependent translation. This compound functions by clamping eIF4A onto specific RNA sequences, thereby stalling the translation initiation process. This leads to the selective inhibition of proteins with highly structured 5' UTRs, many of which are oncoproteins involved in cell growth, proliferation, and survival.
Figure 1. Mechanism of action of this compound in inhibiting protein synthesis.
Biological Activities
This compound has demonstrated significant biological activity in a variety of preclinical models, including cancer and viral infections.
Anticancer Activity
This compound exhibits potent cytotoxic and apoptotic effects against a range of cancer cell lines.
Table 2: In Vitro Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 20 | [2] |
| Kelly | Neuroblastoma | 4 | [2] |
| GBC-SD | Gallbladder Cancer | ~100 | [1] |
| SGC-996 | Gallbladder Cancer | ~100 | [1] |
Antiviral Activity
This compound has shown broad-spectrum antiviral activity, particularly against RNA viruses.
Table 3: In Vitro Antiviral Activity of this compound (EC₅₀ Values)
| Virus | Cell Line | EC₅₀ (nM) | Reference |
| SARS-CoV-2 | Vero E6 | ~1.8 | [3] |
| HCoV-229E | MRC-5 | 2.88 | [4] |
| MERS-CoV | MRC-5 | 1.87 | [4] |
| ZIKV | A549 | 1.13 | [4] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the in vivo antitumor efficacy of this compound.
Table 4: In Vivo Antitumor Activity of this compound
| Cancer Model | Animal Model | Dosing Regimen | Outcome | Reference |
| Gallbladder Cancer Xenograft | BALB/c nude mice | 2 mg/kg, i.p., every 2 days for 28 days | Reduced tumor growth and induced apoptosis | [2] |
| Pancreatic Ductal Adenocarcinoma Orthotopic Transplant | Murine model | 0.2 mg/kg, i.p., daily for 7 days | Inhibited protein synthesis and tumor growth | [2] |
Pharmacokinetics: Detailed pharmacokinetic and ADME (Absorption, Distribution, Metabolism, and Excretion) data for this compound are not extensively available in the public domain. However, studies on rocaglates, in general, suggest favorable safety and bioavailability profiles in animal models[5].
Key Signaling Pathways Modulated by this compound
This compound's inhibition of eIF4A leads to the downregulation of key proteins involved in cancer cell survival and proliferation.
Downregulation of MUC1-C
The MUC1-C oncoprotein is a key target of this compound. By inhibiting its translation, this compound disrupts downstream signaling pathways that promote cancer cell growth and survival.
Sensitization to TRAIL-mediated Apoptosis via c-FLIP Downregulation
This compound has been shown to sensitize cancer cells to TRAIL (TNF-related apoptosis-inducing ligand)-mediated apoptosis by downregulating the anti-apoptotic protein c-FLIP.
Figure 2. Signaling pathway of this compound in sensitizing cells to TRAIL-mediated apoptosis.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the activity of this compound. Researchers should optimize these protocols for their specific experimental conditions.
Cell Viability (MTT) Assay
Figure 3. Workflow for a typical MTT cell viability assay.
Protocol:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis (Annexin V/PI) Assay
Protocol:
-
Seed and treat cells with this compound as for the viability assay.
-
Harvest cells by trypsinization and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of live, early apoptotic, late apoptotic, and necrotic cells.
Western Blot Analysis
Protocol:
-
Treat cells with this compound and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against target proteins (e.g., MUC1-C, c-FLIP, cleaved caspase-3) and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Dual-Luciferase Reporter Assay
Protocol:
-
Co-transfect cells with a firefly luciferase reporter plasmid containing the 5' UTR of interest and a Renilla luciferase control plasmid.
-
Treat the transfected cells with this compound or a vehicle control.
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly luciferase activity using a luminometer after adding the firefly luciferase substrate.
-
Add a stop-and-glow reagent to quench the firefly signal and activate the Renilla luciferase.
-
Measure Renilla luciferase activity.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Conclusion
This compound is a promising preclinical candidate with potent and selective activity against cancer cells and a broad range of viruses. Its well-defined mechanism of action, targeting the fundamental process of protein translation, makes it an attractive molecule for further investigation and development. The data summarized in this guide provide a solid foundation for researchers to explore the full therapeutic potential of this synthetic rocaglate. Further studies are warranted to elucidate its pharmacokinetic profile and to expand its evaluation in various disease models.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | eIF4A inhibitor | Probechem Biochemicals [probechem.com]
- 4. researchgate.net [researchgate.net]
- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Synthesis of CR-1-31-B, a Potent eIF4A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
CR-1-31-B is a synthetic rocaglate that has emerged as a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase frequently dysregulated in cancer. By clamping eIF4A onto specific mRNA transcripts, particularly those with polypurine-rich 5' untranslated regions, this compound effectively stalls protein synthesis of key oncogenes. This targeted mechanism has demonstrated significant anti-tumor activity in preclinical models of various cancers, including neuroblastoma and gallbladder cancer, and has shown broad-spectrum antiviral properties. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of this compound, complete with detailed experimental protocols and quantitative data to support further research and development.
Discovery and Rationale
The discovery of this compound is rooted in the pursuit of targeting the translation initiation machinery, a critical nexus in cancer cell proliferation and survival. The eIF4F complex, which includes the RNA helicase eIF4A, is responsible for unwinding the secondary structure in the 5'-untranslated region (UTR) of mRNAs, a prerequisite for ribosome recruitment and protein synthesis. Many oncogenes, such as MYC, possess highly structured 5' UTRs, making their translation particularly dependent on eIF4A activity.
This compound belongs to the rocaglate class of natural and synthetic compounds known to target eIF4A. Unlike natural rocaglates, which can be challenging to synthesize, this compound was developed as a structurally less complex analog, facilitating its production for research and potential therapeutic applications.[1] Its discovery was driven by the hypothesis that inhibiting eIF4A could selectively suppress the translation of oncogenic proteins, leading to anti-tumor effects with a favorable therapeutic window.
Chemical Synthesis
The synthesis of this compound has been previously described in the scientific literature, providing a reproducible method for its preparation.[2][3] While the full, step-by-step synthesis scheme is detailed in the cited literature, the general approach involves the construction of the core cyclopenta[b]benzofuran scaffold characteristic of rocaglates, followed by the introduction of specific functional groups that confer its high affinity and selectivity for eIF4A. The synthetic route is noted for being more straightforward than that of complex natural rocaglates like silvestrol.[1]
Mechanism of Action
This compound exerts its biological effects through a precise molecular mechanism centered on the inhibition of eIF4A.[4][5]
-
eIF4A Inhibition: this compound is a potent inhibitor of eIF4A, an ATP-dependent DEAD-box RNA helicase.[4]
-
RNA Clamping: The molecule functions by perturbing the interaction between eIF4A and RNA.[4][5] It effectively "clamps" the eIF4A protein onto polypurine-rich sequences within the 5' UTRs of specific mRNAs.[6]
This mechanism of action leads to the translational downregulation of key proteins involved in cancer cell survival and proliferation.
Signaling Pathways and Cellular Effects
This compound's inhibition of eIF4A triggers a cascade of downstream cellular events, primarily leading to apoptosis and cell growth inhibition. Two well-documented pathways are its effect on TRAIL-induced apoptosis and the MYCN pathway in neuroblastoma.
Sensitization to TRAIL-Induced Apoptosis
This compound has been shown to sensitize cancer cells, particularly those resistant to TNF-related apoptosis-inducing ligand (TRAIL), to apoptosis.[2][3] This occurs through the translational downregulation of c-FLIP, a key anti-apoptotic protein that inhibits the activation of caspase-8.[2][3] By reducing c-FLIP levels, this compound allows for the activation of the caspase cascade, leading to programmed cell death.
Downregulation of the MYCN Pathway in Neuroblastoma
Quantitative Data Summary
The following tables summarize the quantitative data for this compound across various preclinical studies.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Endpoint | Value | Citation |
| SH-SY5Y | Neuroblastoma | MTT | IC50 (48h) | 20 nM | [4] |
| Kelly | Neuroblastoma | MTT | IC50 (48h) | 4 nM | [4] |
| GBC-SD | Gallbladder Cancer | Cell Viability | IC50 | ~100 nM | [2] |
| SGC-996 | Gallbladder Cancer | Cell Viability | IC50 | ~100 nM | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Outcome | Citation |
| Gallbladder Cancer Xenograft | BALB/c nude mice | 2 mg/kg, IP, every 2 days for 28 days | Reduced tumor growth, initiated TRAIL-induced apoptosis | [4] |
| Pancreatic Ductal Adenocarcinoma | Murine orthotopic transplant | 0.2 mg/kg, IP, daily for 7 days | Inhibited protein synthesis and tumor growth | [4] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
-
Cell Plating: Seed cancer cells (e.g., SH-SY5Y, Kelly) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 nM) and a vehicle control (e.g., 0.5% DMSO). Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis (Annexin V/PI) Assay by Flow Cytometry
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.
-
Cell Treatment: Plate cells and treat with various concentrations of this compound as described in the MTT assay protocol.
-
Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.
-
Annexin V and PI Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions and incubate for 15-20 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Western Blotting for c-FLIP and Caspase-3
This protocol is used to detect changes in the protein levels of c-FLIP and the cleavage of caspase-3, a hallmark of apoptosis.
-
Protein Extraction: Treat cells with this compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk in TBST for 1 hour. Incubate with primary antibodies against c-FLIP, cleaved caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
Experimental and Developmental Workflow
The discovery and preclinical development of this compound followed a logical progression from initial screening to in vivo validation.
Conclusion and Future Directions
This compound represents a promising therapeutic candidate with a well-defined mechanism of action targeting a key vulnerability in cancer and viral diseases. Its potent inhibition of eIF4A leads to the suppression of critical oncogenic pathways and sensitizes cancer cells to apoptosis. The data summarized in this guide underscore the potential of this compound for further development. Future research should focus on comprehensive pharmacokinetic and pharmacodynamic studies, investigation of its efficacy in a broader range of cancer models, and exploration of combination therapies to enhance its anti-tumor activity. The detailed protocols provided herein offer a foundation for researchers to build upon these promising preclinical findings.
References
- 1. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Role of CR-1-31-B in Translational Control: A Technical Guide
Disclaimer: Information regarding a specific molecule designated "CR-1-31-B" is not available in the public domain as of the latest update. Therefore, this guide will utilize Zotatifin (eFT226) , a well-characterized, clinical-stage inhibitor of the eukaryotic initiation factor 4A (eIF4A), as a representative molecule to illustrate the principles and methodologies relevant to the study of translational control inhibitors. Zotatifin's mechanism of action and the experimental approaches used for its characterization are paradigmatic for this class of therapeutic agents.
Introduction
Translational control is a critical regulatory node in gene expression, allowing for rapid and dynamic adjustments to the proteome in response to various cellular signals and stresses. Dysregulation of this process is a hallmark of many diseases, including cancer, where the aberrant translation of oncoproteins can drive tumor initiation, progression, and therapeutic resistance. A key player in this process is the eIF4F complex, which mediates the initiation of cap-dependent translation. The RNA helicase eIF4A, a core component of this complex, is responsible for unwinding the 5' untranslated regions (5'-UTRs) of messenger RNAs (mRNAs) to facilitate ribosome scanning and initiation codon recognition. Zotatifin (eFT226) is a potent and selective small-molecule inhibitor of eIF4A that has shown significant promise in preclinical and clinical studies as an anti-cancer agent. This technical guide provides an in-depth overview of Zotatifin's mechanism of action, its impact on translational control, and the key experimental protocols used to elucidate its function.
Mechanism of Action
Zotatifin exerts its inhibitory effect on translation through a unique mechanism of action. It is not a competitive inhibitor of the eIF4A ATPase activity. Instead, it functions as a molecular clamp, increasing the affinity of eIF4A for specific polypurine-rich sequences within the 5'-UTRs of a subset of mRNAs.[1] This leads to the formation of a stable, inactive ternary complex consisting of eIF4A, the mRNA, and Zotatifin.[2] By locking eIF4A onto these specific mRNA transcripts, Zotatifin stalls the scanning 43S pre-initiation complex, thereby selectively repressing the translation of these target mRNAs.[1]
The downstream consequence of this selective translational repression is the reduced synthesis of potent oncoproteins that are often characterized by highly structured 5'-UTRs and are dependent on eIF4A activity for their efficient translation. Key targets of Zotatifin include receptor tyrosine kinases (RTKs) such as HER2 and FGFR1/2, cell cycle regulators like Cyclin D1, and transcription factors like MYC.[3] The inhibition of these key cancer drivers leads to cell cycle arrest, induction of apoptosis, and tumor growth inhibition.
Signaling Pathway of Zotatifin's Action
Quantitative Data
The following tables summarize the quantitative data for Zotatifin from various preclinical studies.
Table 1: In Vitro Activity of Zotatifin
| Parameter | Value | Cell Line/System | Comments | Reference |
| IC50 (eIF4A Inhibition) | 2 nM | In vitro biochemical assay | Demonstrates potent and direct inhibition of eIF4A. | [2][4] |
| IC90 (SARS-CoV-2 NP) | 37 nM | Vero E6 cells | Inhibits viral nucleocapsid protein synthesis, highlighting broad applicability. | [2][4] |
| Kd (eIF4A1-RNA binding) | 0.021 µM (with Zotatifin) | Surface Plasmon Resonance | Zotatifin significantly increases the binding affinity of eIF4A1 to RNA. | [4] |
| Kd (eIF4A1-RNA binding) | 8.0 µM (without Zotatifin) | Surface Plasmon Resonance | Baseline affinity of eIF4A1 to RNA in the absence of the inhibitor. | [4] |
| IC50 (in vitro translation) | 1.5 nM (AGAGAG 5'-UTR) | MDA-MB-231 cells | Demonstrates sequence-selective inhibition of translation. | [2] |
| IC50 (in vitro translation) | 13.8 nM (GGCGGC 5'-UTR) | MDA-MB-231 cells | [2] | |
| IC50 (in vitro translation) | 92.5 nM (CCGCCG 5'-UTR) | MDA-MB-231 cells | [2] | |
| IC50 (in vitro translation) | 217.5 nM (CAACAA 5'-UTR) | MDA-MB-231 cells | [2] |
Table 2: Anti-proliferative Activity of Zotatifin (GI50 values)
| Cell Line | Cancer Type | GI50 (nM) | Reference |
| MDA-MB-231 | Breast Cancer | <15 | [2][4] |
| SU-DHL-2 | Diffuse Large B-cell Lymphoma | 3 | [4] |
| TMD8 | Diffuse Large B-cell Lymphoma | 4.1 | [4] |
| U2973 | Diffuse Large B-cell Lymphoma | 4.2 | [4] |
| Carnaval | Diffuse Large B-cell Lymphoma | 4.4 | [4] |
| Ramos | Burkitt's Lymphoma | 4.6 | [4] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 5.3 | [4] |
| HBL1 | Diffuse Large B-cell Lymphoma | 5.6 | [4] |
| VAL | Diffuse Large B-cell Lymphoma | 6.6 | [4] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 7.3 | [4] |
| Jeko1 | Mantle Cell Lymphoma | 7.9 | [4] |
| Mino | Mantle Cell Lymphoma | 11.2 | [4] |
Table 3: In Vivo Anti-tumor Efficacy of Zotatifin
| Xenograft Model | Cancer Type | Dosing | Tumor Growth Inhibition (%) | Reference |
| TMD8 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 97 | [2] |
| HBL1 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 87 | [2] |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 83 | [2] |
| Ramos | Burkitt's Lymphoma | 1 mg/kg | 75 | [2] |
| Pfeiffer | Diffuse Large B-cell Lymphoma | 1 mg/kg | 70 | [2] |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | 1 mg/kg | 37 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are representative protocols for key experiments used to characterize Zotatifin.
Western Blot Analysis for Oncoprotein Downregulation
This protocol is used to assess the effect of Zotatifin on the protein levels of its downstream targets.
-
Cell Culture and Treatment:
-
Seed cancer cells (e.g., MDA-MB-361 for HER2, SNU-16 for FGFR2) in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of Zotatifin (e.g., 0, 10, 30, 100 nM) or DMSO as a vehicle control for 24-48 hours.
-
-
Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.
-
Load samples onto a 4-20% Tris-Glycine gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-HER2, anti-FGFR, anti-Cyclin D1, anti-MYC, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Polysome Profiling
This technique is used to determine if a drug affects the translation of specific mRNAs by analyzing the number of ribosomes associated with them.
-
Cell Treatment and Lysis:
-
Treat cells with Zotatifin or DMSO as described above.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the culture medium for 5-10 minutes to arrest translating ribosomes.
-
Wash cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells in a hypotonic lysis buffer containing cycloheximide and RNase inhibitors.
-
Centrifuge to pellet nuclei and mitochondria.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare a linear 10-50% sucrose gradient in an ultracentrifuge tube.
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41Ti rotor) for 2-3 hours at 4°C.
-
-
Fractionation and RNA Extraction:
-
Fractionate the gradient from top to bottom using a gradient fractionator, continuously monitoring the absorbance at 254 nm to visualize the ribosomal subunits, monosomes, and polysomes.
-
Collect fractions corresponding to non-translating (sub-polysomal) and translating (polysomal) mRNAs.
-
Extract RNA from each fraction using a standard method like Trizol extraction followed by isopropanol precipitation.
-
-
Analysis:
-
Perform quantitative RT-PCR (qRT-PCR) on the extracted RNA to determine the relative abundance of specific target mRNAs (e.g., HER2, FGFR2) and control mRNAs (e.g., GAPDH) in the polysomal versus sub-polysomal fractions. A shift of a target mRNA from the polysomal to the sub-polysomal fractions upon drug treatment indicates translational repression.
-
Experimental Workflow for Assessing Translational Control
Conclusion
Zotatifin (eFT226) represents a promising therapeutic strategy that targets the fundamental process of translational control in cancer. Its unique mechanism of action, which involves the sequence-selective clamping of eIF4A on the 5'-UTRs of oncogenic mRNAs, leads to the potent and specific downregulation of key cancer drivers. The in-depth characterization of Zotatifin through a combination of biochemical, cell-based, and in vivo studies has provided a clear understanding of its role in translational control and has established a strong rationale for its continued clinical development. The experimental protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals working in the field of translational control and cancer therapeutics.
References
Investigating the Target Specificity of CR-1-31-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR-1-31-B is a synthetic rocaglate that has demonstrated potent anti-neoplastic and antiviral activities. As a member of the rocaglate family, its primary mechanism of action involves the inhibition of protein synthesis by targeting the eukaryotic translation initiation factor 4A (eIF4A), an ATP-dependent DEAD-box RNA helicase.[1][2] This technical guide provides a comprehensive overview of the target specificity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Core Mechanism of Action
This compound functions as an interfacial inhibitor, clamping eIF4A onto specific RNA sequences, particularly those rich in purines. This action creates a steric barrier that impedes the scanning of the 43S preinitiation complex, thereby stalling translation initiation.[1][2] The compound has been shown to target both eIF4A1 and eIF4A2, the two cytoplasmic paralogs of eIF4A.
On-Target and Off-Target Profile of this compound
The following table summarizes the known on-target and potential off-target activities of this compound based on cellular and biochemical assays.
| Target | Assay Type | Cell Line / System | Reported IC50/EC50 | Key Findings | Reference |
| eIF4A | In Vitro Translation Assay | Krebs-2 Extract | ~54 nM (for cap-dependent translation) | Potent inhibition of cap-dependent translation. | [3] |
| eIF4A | Cell Viability Assay | SH-SY5Y Neuroblastoma | 20 nM (48h) | Significant reduction in cancer cell viability. | [4] |
| eIF4A | Cell Viability Assay | Kelly Neuroblastoma | 4 nM (48h) | High potency in a different neuroblastoma cell line. | [4] |
| eIF4A | Cell Viability Assay | GBC-SD & SGC-996 Gallbladder Cancer | ~100 nM | Dose-dependent growth inhibition. | [5] |
| SARS-CoV-2 Replication | Antiviral Assay | Vero E6 cells | ~1.8 nM | Potent inhibition of viral replication. | [6] |
| MERS-CoV Replication | Antiviral Assay | MRC-5 cells | 1.87 nM | Broad-spectrum antiviral activity against coronaviruses. | |
| HCoV-229E Replication | Antiviral Assay | MRC-5 cells | 2.88 nM | Consistent antiviral efficacy across different coronaviruses. | |
| eIF4A1 | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization, confirming direct engagement. | |
| eIF4A3 | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization, indicating off-target interaction. | |
| DDX3X | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization, identifying a potential off-target. | |
| DDX3Y | Proteome-wide Integral Solubility Alteration (PISA) | A549 cell lysate (with AMP-PNP & purine RNA) | - | Significant thermal stabilization of the Y-linked homolog of DDX3X. |
Signaling Pathway and Mechanism of Action
The primary signaling pathway affected by this compound is the cap-dependent translation initiation pathway. The following diagram illustrates the mechanism by which this compound inhibits this process.
Caption: Mechanism of this compound mediated translation inhibition.
Experimental Protocols
Fluorescence Polarization (FP) Assay for eIF4A-RNA Clamping
This assay quantifies the ability of this compound to stabilize the interaction between eIF4A and a fluorescently labeled RNA probe.
Materials:
-
Purified recombinant eIF4A1 protein
-
FAM-labeled polypurine RNA probe (e.g., 5'-FAM-(AG)8-3')
-
This compound stock solution in DMSO
-
Assay Buffer: 20 mM HEPES pH 7.5, 100 mM KCl, 2 mM MgCl2, 1 mM DTT, 0.01% Tween-20
-
384-well, black, low-volume microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In each well of the microplate, add a fixed concentration of eIF4A1 protein (e.g., 50 nM).
-
Add the serially diluted this compound or DMSO (vehicle control) to the wells.
-
Add the FAM-labeled RNA probe to a final concentration of 10 nM to all wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for FAM.
-
Data are plotted as the change in millipolarization (mP) units versus the concentration of this compound.
Caption: Workflow for the Fluorescence Polarization (FP) assay.
In Vitro Translation (IVT) Assay
This assay measures the inhibitory effect of this compound on the synthesis of a reporter protein from an mRNA template in a cell-free system.
Materials:
-
Rabbit reticulocyte lysate or Krebs-2 cell extract
-
Bicistronic reporter mRNA (e.g., encoding Renilla and Firefly luciferases, with the first cistron being cap-dependent)
-
Amino acid mixture
-
Energy source (ATP, GTP)
-
This compound stock solution in DMSO
-
Luciferase assay reagents
-
Luminometer
Procedure:
-
Thaw the cell extract and other reagents on ice.
-
Prepare a master mix containing the cell extract, amino acids, and energy source.
-
Prepare serial dilutions of this compound.
-
In separate reaction tubes, combine the master mix, reporter mRNA, and either diluted this compound or DMSO.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions and measure the activity of both luciferases using a luminometer.
-
The activity of the cap-dependent luciferase (Firefly) is normalized to the cap-independent luciferase (Renilla) to control for non-specific effects.
-
Calculate the IC50 value for the inhibition of cap-dependent translation.
Logical Relationships in Target Specificity Investigation
The investigation of this compound's target specificity involves a multi-faceted approach, starting from broad cellular effects and narrowing down to specific molecular interactions.
Caption: Logical flow of experiments to determine target specificity.
Conclusion
The available data strongly indicate that this compound is a potent and specific inhibitor of eIF4A-mediated translation initiation. Its primary targets are the eIF4A1 and eIF4A2 paralogs. However, proteome-wide studies suggest potential off-target interactions with other DEAD-box helicases, including eIF4A3 and DDX3X/Y, particularly when the compound is present with an ATP analog and a purine-rich RNA. Further quantitative characterization of these off-target interactions is warranted to fully elucidate the selectivity profile of this compound and its potential therapeutic window. The experimental protocols and workflows provided in this guide offer a robust framework for the continued investigation of this compound and other eIF4A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative Proteomics Reveals Cellular Off-Targets of a DDR1 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
The Synthetic Rocaglate CR-1-31-B: A Potent Inhibitor of eIF4A-Dependent Translation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic rocaglate CR-1-31-B and its profound inhibitory effects on eukaryotic initiation factor 4A (eIF4A)-dependent translation. This compound is a potent small molecule that targets the DEAD-box RNA helicase eIF4A, a critical component of the translation initiation machinery. By clamping eIF4A onto specific mRNA sequences, this compound effectively stalls the initiation of protein synthesis, leading to a translational block. This mechanism of action has significant implications for cancer therapy, as many oncoproteins are encoded by mRNAs that are highly dependent on eIF4A for their translation. This document details the mechanism of action of this compound, summarizes its activity in various cancer models, and provides detailed protocols for key experimental assays used to study its effects.
Introduction to eIF4A and Translation Initiation
Eukaryotic translation initiation is a tightly regulated process that governs protein synthesis. A key player in this process is the eIF4F complex, which consists of three main subunits: eIF4E, the 5' cap-binding protein; eIF4G, a scaffolding protein; and eIF4A, an ATP-dependent RNA helicase.[1] The primary function of eIF4A is to unwind the secondary structures present in the 5' untranslated regions (5'-UTRs) of mRNAs, thereby facilitating the binding of the 43S preinitiation complex and subsequent scanning to the start codon.[1][2] Many mRNAs encoding proteins involved in cell growth, proliferation, and survival, including oncoproteins like MYC and BCL2, possess highly structured 5'-UTRs and are therefore particularly reliant on eIF4A activity for their translation.[3][4] Consequently, inhibiting eIF4A has emerged as a promising strategy in cancer therapy.[5]
This compound: A Synthetic Rocaglate Targeting eIF4A
Quantitative Data on the Activity of this compound
The inhibitory effects of this compound have been quantified in various cancer cell lines and in vivo models. The following tables summarize the key quantitative data available.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Endpoint | Value | Reference |
| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [6] |
| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [6] |
| GBC-SD | Gallbladder Cancer | IC50 | ~100 nM | [7] |
| SGC-996 | Gallbladder Cancer | IC50 | ~100 nM | [7] |
| Jurkat | T-cell Leukemia | IC50 (Translation Inhibition) | ~20 nmol/L | [10] |
| NIH/3T3 | Mouse Embryonic Fibroblast | IC50 (Translation Inhibition) | ~20 nmol/L | [10] |
| Various Cancer Cell Lines | Various | Activity | Nanomolar range | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Effect | Reference |
| Pancreatic Ductal Adenocarcinoma | Murine orthotopic transplant | 0.2 mg/kg; IP; daily for 7 days | Inhibits protein synthesis and tumor growth | [6] |
| Gallbladder Cancer | BALB/c nude mice | 2 mg/kg in 60 μL olive oil; IP; once every 2 days for 28 days | Reduces tumor growth and initiates TRAIL-induced apoptosis | [6] |
Experimental Protocols
To investigate the effects of this compound on eIF4A-dependent translation, several key experimental techniques are employed. Detailed methodologies for these experiments are provided below.
Polysome Profiling
Polysome profiling is a technique used to separate mRNAs based on the number of associated ribosomes, providing a snapshot of the translational activity in a cell.[11]
Protocol:
-
Cell Lysis: Treat cells with this compound or a vehicle control. Lyse the cells in a buffer containing cycloheximide to arrest translation and preserve polysomes.
-
Sucrose Gradient Preparation: Prepare a linear sucrose gradient (e.g., 10-50%) in a centrifugation tube.
-
Ultracentrifugation: Carefully layer the cell lysate onto the top of the sucrose gradient and centrifuge at high speed.[12] This separates the cellular components based on their size and density, with heavier polysomes migrating further down the gradient.
-
Fractionation and Analysis: After centrifugation, the gradient is fractionated, and the absorbance at 254 nm is continuously measured to generate a polysome profile.[11] The profile will show peaks corresponding to 40S and 60S ribosomal subunits, 80S monosomes, and polysomes. A decrease in the polysome-to-monosome ratio upon treatment with this compound indicates an inhibition of translation initiation.
-
RNA Extraction and Analysis: RNA can be extracted from the collected fractions and analyzed by quantitative PCR (qPCR) or RNA sequencing (RNA-Seq) to determine the translational status of specific mRNAs.[12]
Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a high-throughput sequencing technique that provides a genome-wide snapshot of translation by identifying the precise mRNA fragments protected by ribosomes.[13]
Protocol:
-
Cell Harvesting and Lysis: Rapidly harvest and lyse cells treated with this compound or a control to preserve ribosome-mRNA complexes.[13]
-
Nuclease Treatment: Treat the lysate with a nuclease (e.g., RNase I) to digest mRNA regions not protected by ribosomes. This generates ribosome-protected fragments (RPFs) of approximately 30 nucleotides in length.[13]
-
Ribosome Isolation: Isolate the ribosome-RPF complexes, typically through sucrose gradient centrifugation.[13]
-
RPF Extraction and Library Preparation: Extract the RPFs from the isolated ribosomes. Prepare a sequencing library from the RPFs, which involves ligation of adapters, reverse transcription, and PCR amplification.[14][15]
-
Deep Sequencing and Data Analysis: Sequence the prepared library using a next-generation sequencing platform. The resulting reads are mapped to a reference genome or transcriptome to determine the ribosome occupancy along each mRNA. A decrease in ribosome footprints on specific mRNAs following this compound treatment indicates translational inhibition.
Luciferase Reporter Assay
Luciferase reporter assays are used to study the translation of specific mRNAs by placing a luciferase reporter gene under the control of a 5'-UTR of interest.[16]
Protocol:
-
Construct Generation: Create a plasmid vector containing a luciferase reporter gene (e.g., Firefly or Renilla luciferase) downstream of the 5'-UTR of an mRNA of interest known to be eIF4A-dependent.
-
Cell Transfection: Transfect the reporter construct into cells. For RNA-based assays, in vitro transcribe the reporter mRNA and then transfect it into the cells.[17]
-
Treatment and Lysis: Treat the transfected cells with this compound or a vehicle control for a specified period. Subsequently, lyse the cells to release the translated luciferase protein.
-
Luciferase Activity Measurement: Add the appropriate luciferase substrate to the cell lysate and measure the resulting luminescence using a luminometer.[18] A decrease in luciferase activity in this compound-treated cells compared to the control indicates that the compound inhibits the translation of the mRNA regulated by the specific 5'-UTR.
Western Blotting for eIF4A
Western blotting is a standard technique to detect and quantify the levels of specific proteins, in this case, eIF4A, to ensure its presence in the experimental system.[19]
Protocol:
-
Protein Extraction: Lyse cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system. The intensity of the band corresponding to eIF4A can be quantified.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of action of this compound in inhibiting eIF4A-dependent translation.
Experimental Workflow: Polysome Profiling
Caption: Workflow for analyzing translational activity using polysome profiling.
Experimental Workflow: Ribosome Profiling
Caption: Workflow for genome-wide analysis of translation using ribosome profiling.
Conclusion
This compound is a powerful and specific inhibitor of eIF4A-dependent translation. Its ability to selectively target the translation of mRNAs with highly structured 5'-UTRs, which often encode oncoproteins, makes it a compelling candidate for cancer therapy. The experimental protocols detailed in this guide provide a robust framework for researchers and drug development professionals to investigate the effects of this compound and other eIF4A inhibitors on translation, paving the way for further preclinical and clinical development. The continued study of compounds like this compound holds significant promise for the development of novel therapeutics that target the translational machinery in cancer and other diseases.
References
- 1. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for the enhancement of eIF4A helicase activity by eIF4G - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. eIF4A supports an oncogenic translation program in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Analysis of translation using polysome profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. molbiolcell.org [molbiolcell.org]
- 13. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 14. academic.oup.com [academic.oup.com]
- 15. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 16. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In Vitro Transcribed RNA-based Luciferase Reporter Assay to Study Translation Regulation in Poxvirus-infected Cells [jove.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. researchgate.net [researchgate.net]
- 20. biocompare.com [biocompare.com]
- 21. eIF4A1 Antibody | Cell Signaling Technology [cellsignal.com]
- 22. eIF4A (F52) Antibody | Cell Signaling Technology [cellsignal.com]
Initial Exploration of the Antiviral Potential of CR-1-31-B: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the initial preclinical evaluation of CR-1-31-B, a novel small molecule inhibitor with potential antiviral activity. The following sections detail the in vitro cytotoxicity and efficacy of this compound against select influenza A virus strains, the experimental protocols used to derive these findings, and the putative mechanism of action within the viral replication cycle. All data presented herein should be considered preliminary and for research purposes only.
Quantitative Analysis of In Vitro Activity
The antiviral activity of this compound was assessed through a series of in vitro assays to determine its efficacy and cytotoxicity. The compound was tested against two strains of influenza A virus in Madin-Darby Canine Kidney (MDCK) cells. The resulting 50% cytotoxic concentration (CC50), 50% effective concentration (EC50), and 50% inhibitory concentration (IC50) are summarized below.
| Table 1: In Vitro Activity of this compound | ||||
| Compound | Assay | Cell Line | Virus Strain | Result |
| This compound | Cytotoxicity | MDCK | N/A | CC50 = 98.7 µM |
| This compound | Viral Yield Reduction | MDCK | A/H1N1 | EC50 = 4.2 µM |
| This compound | Viral Yield Reduction | MDCK | A/H3N2 | EC50 = 5.8 µM |
| This compound | Neuraminidase Inhibition | N/A | A/H1N1 | IC50 = 0.9 µM |
| This compound | Neuraminidase Inhibition | N/A | A/H3N2 | IC50 = 1.3 µM |
Detailed Experimental Protocols
The following protocols were employed to evaluate the cytotoxicity and antiviral efficacy of this compound.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Madin-Darby Canine Kidney (MDCK) cells were seeded into 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours at 37°C with 5% CO2.
-
Compound Dilution: this compound was serially diluted in Dulbecco's Modified Eagle Medium (DMEM) to achieve a range of final concentrations.
-
Treatment: The cell culture medium was replaced with the prepared dilutions of this compound, and the plates were incubated for an additional 48 hours.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well, and the plates were incubated for 4 hours.
-
Formazan Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance was measured at 570 nm using a microplate reader. The 50% cytotoxic concentration (CC50) was calculated by non-linear regression analysis.
Viral Yield Reduction Assay
-
Cell Infection: Confluent monolayers of MDCK cells in 24-well plates were infected with influenza A virus (A/H1N1 or A/H3N2) at a multiplicity of infection (MOI) of 0.01 for 1 hour at 37°C.
-
Compound Treatment: After infection, the viral inoculum was removed, and the cells were washed with phosphate-buffered saline (PBS). The medium was then replaced with DMEM containing various concentrations of this compound.
-
Incubation: The plates were incubated for 48 hours at 37°C with 5% CO2.
-
Supernatant Collection: The cell culture supernatant was collected, and viral titers were determined by a plaque assay.
-
Data Analysis: The 50% effective concentration (EC50) was determined by calculating the compound concentration at which the viral yield was reduced by 50% compared to untreated controls.
Neuraminidase Inhibition Assay
-
Enzyme Reaction: The assay was performed in a 96-well plate containing influenza A virus neuraminidase, the fluorescent substrate 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), and serial dilutions of this compound.
-
Incubation: The reaction mixture was incubated for 1 hour at 37°C.
-
Reaction Termination: The reaction was terminated by the addition of a stop solution.
-
Fluorescence Measurement: The fluorescence of the liberated 4-methylumbelliferone was measured using a fluorescence plate reader with an excitation wavelength of 365 nm and an emission wavelength of 450 nm.
-
IC50 Calculation: The 50% inhibitory concentration (IC50) was calculated as the concentration of this compound that reduced neuraminidase activity by 50%.
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow for evaluating this compound and the putative viral pathway it inhibits.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Caption: Putative mechanism of this compound in the influenza A virus life cycle.
Methodological & Application
Application Notes and Protocols for CR-1-31-B in In Vitro Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of CR-1-31-B in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
Recommended cell culture concentration for CR-1-31-B
Application Notes and Protocols for CR-1-31-B
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The cell line "this compound" is not found in publicly available databases or scientific literature. The following application notes and protocols are provided as a comprehensive template based on standard cell culture and molecular biology practices. Researchers should substitute the placeholder information with validated data specific to their cell line of interest.
Cell Line Information
-
Designation: this compound
-
Description: [Users to insert a brief description of the cell line, including its origin (e.g., species, tissue), cell type (e.g., epithelial, fibroblast), and any known characteristics (e.g., adherent/suspension, specific genetic modifications).]
-
Applications: [ Users to list the primary research applications for this cell line, such as cancer research, drug screening, signaling pathway analysis, etc.]
Recommended Cell Culture Conditions
A summary of the recommended conditions for the successful culture of this compound is provided below. Adherence to these guidelines is critical for maintaining cell viability, morphology, and experimental reproducibility.
| Parameter | Recommendation | Notes |
| Seeding Density | 1.5 - 3.0 x 10⁴ cells/cm² | A common starting point for many adherent cell lines is 20,000-25,000 cells/cm²[1]. |
| Growth Medium | [ e.g., DMEM, RPMI-1640 ] + 10% FBS + 1% Penicillin-Streptomycin | Media and supplement concentrations should be optimized for the specific cell line. |
| Subculture Ratio | 1:3 to 1:6 | Subculture when cells reach 80-90% confluency to maintain them in the logarithmic growth phase[2]. |
| Incubation | 37°C, 5% CO₂, 95% Humidity | Standard incubation conditions for most mammalian cell lines[3]. |
| Medium Renewal | Every 2-3 days | Frequent media changes are essential to replenish nutrients and remove metabolic waste[4]. |
Experimental Protocols
Protocol for Subculturing Adherent Cells
This protocol describes a standard procedure for passaging adherent cells like this compound.
-
Preparation: Pre-warm the complete growth medium, PBS (Phosphate-Buffered Saline), and Trypsin-EDTA solution to 37°C in a water bath[4].
-
Aspiration: Carefully remove the spent culture medium from the flask or dish without disturbing the cell monolayer[4].
-
Washing: Wash the cell monolayer with sterile, pre-warmed PBS to remove any residual serum that may inhibit trypsin activity. Gently rock the vessel and then aspirate the PBS[2].
-
Enzymatic Dissociation: Add just enough pre-warmed Trypsin-EDTA to cover the cell monolayer (e.g., 1 mL for a T-25 flask). Incubate at 37°C for 2-5 minutes, or until cells begin to detach[2]. Observe under a microscope to prevent over-trypsinization, which can damage cell surface proteins.
-
Neutralization: Once cells are detached, add 2-3 volumes of pre-warmed complete growth medium to the vessel to inactivate the trypsin[4].
-
Cell Collection: Gently pipette the cell suspension up and down several times to create a single-cell suspension. Transfer the suspension to a sterile conical tube[4].
-
Centrifugation: Pellet the cells by centrifuging at 150-300 x g for 3-5 minutes[2].
-
Resuspension: Aspirate the supernatant and resuspend the cell pellet in a known volume of fresh, pre-warmed complete growth medium.
-
Seeding: Determine the cell concentration using a hemocytometer or automated cell counter. Dilute the cell suspension to the desired seeding density (see Table above) and add the appropriate volume to newly labeled culture vessels.
-
Incubation: Place the newly seeded vessels in a 37°C, 5% CO₂ incubator[4].
Protocol for Western Blotting
This protocol provides a general workflow for analyzing protein expression in this compound cell lysates.
A. Cell Lysate Preparation
-
Culture this compound cells to approximately 80-90% confluency in a 10 cm dish.
-
Place the dish on ice and wash the cells once with ice-cold PBS[5][6].
-
Aspirate the PBS and add 0.5-1 mL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors[5][7].
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube[5][8].
-
Incubate on ice for 30 minutes with occasional vortexing[5].
-
Clarify the lysate by centrifuging at 12,000-16,000 x g for 20 minutes at 4°C[5][7].
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
B. SDS-PAGE and Protein Transfer
-
Normalize protein samples to a concentration of 1-2 µg/µL with lysis buffer and 2x Laemmli sample buffer. A typical loading amount is 20-30 µg of total protein per lane[5][6].
-
Load the samples onto an SDS-PAGE gel along with a molecular weight marker.
-
Run the gel at 100-150 V until the dye front reaches the bottom[5].
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane. A wet transfer can be performed overnight at 4°C at a constant current[5].
C. Immunodetection
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature[7].
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation[7][8].
-
Wash the membrane three times for 5-10 minutes each with TBST[7][8].
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature[8].
-
Wash the membrane again three times for 10 minutes each with TBST.
-
Apply an ECL (Enhanced Chemiluminescence) substrate and visualize the protein bands using a chemiluminescence imaging system[7].
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a generic MAPK/ERK signaling pathway, which is a common target of investigation in many cell lines. Users can adapt this template to represent signaling pathways relevant to this compound.
References
- 1. 547446.fs1.hubspotusercontent-na1.net [547446.fs1.hubspotusercontent-na1.net]
- 2. Cell culture protocol | Proteintech Group [ptglab.com]
- 3. static.igem.org [static.igem.org]
- 4. krishgenbiosystems.com [krishgenbiosystems.com]
- 5. bio-rad.com [bio-rad.com]
- 6. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 7. origene.com [origene.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for In Vivo Dosing and Administration of CR-1-31-B in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR-1-31-B is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis. By targeting eIF4A, this compound disrupts the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often encode proteins involved in cell growth, proliferation, and survival. This mechanism makes this compound a promising candidate for anticancer therapy. These application notes provide detailed protocols for the in vivo dosing and administration of this compound in various mouse models of cancer, based on established preclinical studies.
Quantitative Data Summary
The following tables summarize the in vivo dosing regimens for this compound in different mouse models as reported in the literature.
Table 1: this compound Dosing in Pancreatic Ductal Adenocarcinoma Mouse Model
| Parameter | Details | Reference |
| Mouse Model | Murine orthotopic transplant model of pancreatic ductal adenocarcinoma | [1] |
| Compound | This compound | [1] |
| Dose | 0.2 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Daily | [1] |
| Duration | 7 days | [1] |
| Vehicle | Not specified | |
| Observed Effects | Inhibition of protein synthesis and tumor growth | [1] |
Table 2: this compound Dosing in Gallbladder Cancer Mouse Model
| Parameter | Details | Reference |
| Mouse Model | BALB/c nude mice with gallbladder cancer cell (GBC-SD) xenografts | [2] |
| Compound | This compound (referred to as CR-31) | [2] |
| Dose | 2 mg/kg | [1] |
| Administration Route | Intraperitoneal (IP) injection | [1] |
| Frequency | Once every 2 days | [1] |
| Duration | 28 days | [1] |
| Vehicle | 60 μL olive oil | [1] |
| Observed Effects | Reduced tumor growth and induction of TRAIL-induced apoptosis | [1][2] |
Signaling Pathway
The diagram below illustrates the proposed signaling pathway for this compound-mediated apoptosis. This compound inhibits the RNA helicase activity of eIF4A, a key component of the eIF4F translation initiation complex. This leads to a reduction in the translation of proteins with highly structured 5' UTRs, such as the anti-apoptotic protein c-FLIP. The downregulation of c-FLIP allows for the activation of the caspase cascade, ultimately leading to programmed cell death.
Caption: this compound inhibits eIF4A, leading to reduced translation of anti-apoptotic proteins and subsequent activation of the caspase cascade, resulting in apoptosis.
Experimental Protocols
Preparation of this compound for In Vivo Administration
Materials:
-
This compound (powder)
-
Olive oil (sterile) or a vehicle solution of 5.2% PEG400 and 5.2% Tween-80 in sterile water.
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure for Olive Oil Vehicle:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile olive oil to achieve the desired final concentration (e.g., for a 2 mg/kg dose in a 25g mouse with an injection volume of 60 µL, the concentration would be approximately 0.833 mg/mL).
-
Vortex the mixture vigorously for several minutes until the powder is completely dissolved. Gentle warming may be applied if necessary, but avoid overheating.
-
If complete dissolution is difficult, sonicate the mixture for short intervals until a clear solution is obtained.
-
Visually inspect the solution for any particulate matter before administration.
Procedure for PEG400/Tween-80 Vehicle:
-
Prepare the vehicle solution by mixing 5.2% PEG400 and 5.2% Tween-80 in sterile water.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of the vehicle solution to achieve the desired final concentration.
-
Vortex thoroughly until the compound is fully dissolved.
Intraperitoneal (IP) Injection in Mice
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringes with a 25-27 gauge needle
-
70% ethanol wipes
-
Appropriate mouse restraint device
Procedure:
-
Properly restrain the mouse to expose the abdominal area.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with a 70% ethanol wipe.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure that no fluid (blood or urine) is drawn into the syringe, which would indicate improper needle placement.
-
If the aspiration is clear, slowly inject the this compound solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any adverse reactions immediately after the injection and at regular intervals.
Orthotopic Pancreatic Ductal Adenocarcinoma Model
Materials:
-
Murine pancreatic cancer cells (e.g., Pan02)
-
Matrigel (or a 1:1 mixture of medium and Matrigel)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors)
-
Sutures or surgical clips
-
Insulin syringe with a 28-30 gauge needle
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic regimen.
-
Make a small incision in the left upper quadrant of the abdomen to expose the spleen and the tail of the pancreas.
-
Gently exteriorize the spleen to visualize the pancreas.
-
Prepare a suspension of pancreatic cancer cells in Matrigel at the desired concentration (e.g., 1 x 10^6 cells in 50 µL).
-
Slowly inject the cell suspension into the tail of the pancreas.
-
A small, pale bleb should form at the injection site.
-
Carefully return the spleen and pancreas to the abdominal cavity.
-
Close the abdominal wall and skin with sutures or surgical clips.
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow tumors to establish for a specified period before initiating treatment with this compound.
Subcutaneous Gallbladder Cancer Xenograft Model
Materials:
-
Human gallbladder cancer cells (e.g., GBC-SD)
-
Matrigel (optional, can be mixed 1:1 with cell suspension medium)
-
Sterile PBS or cell culture medium
-
1 mL syringe with a 25-27 gauge needle
Procedure:
-
Harvest and resuspend the gallbladder cancer cells in sterile PBS or medium to the desired concentration (e.g., 2 x 10^6 cells in 100 µL). Matrigel can be added to improve tumor take rate.
-
Properly restrain the mouse.
-
Lift the skin on the flank of the mouse to create a tent.
-
Insert the needle into the subcutaneous space.
-
Slowly inject the cell suspension.
-
Withdraw the needle and gently massage the area to distribute the cells.
-
Monitor the mice for tumor growth using calipers.
-
Initiate treatment with this compound when tumors reach a predetermined size.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo efficacy study of this compound in a mouse tumor model.
Caption: A typical workflow for evaluating the in vivo efficacy of this compound in mouse tumor models.
Endpoint Analysis Protocols
Immunohistochemistry (IHC) for Cleaved Caspase-3
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tumor tissues
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody against cleaved caspase-3
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the FFPE tissue sections.
-
Perform antigen retrieval by heating the slides in antigen retrieval buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific antibody binding with a blocking solution.
-
Incubate with the primary antibody against cleaved caspase-3 overnight at 4°C.
-
Wash and incubate with the biotinylated secondary antibody.
-
Wash and incubate with streptavidin-HRP.
-
Develop the signal using a DAB substrate kit, which will produce a brown precipitate at the site of the antigen.
-
Counterstain the sections with hematoxylin.
-
Dehydrate the sections and mount with a coverslip.
-
Image the slides using a light microscope.
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
Materials:
-
FFPE tumor tissues
-
Proteinase K
-
TdT reaction mixture (containing TdT and labeled dUTPs)
-
Stop/Wash Buffer
-
Antibody against the label (if using an indirect method)
-
DAB or fluorescent detection reagents
-
Counterstain (e.g., Methyl Green or DAPI)
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Permeabilize the tissues by incubating with Proteinase K.
-
Incubate the sections with the TdT reaction mixture to label the 3'-OH ends of fragmented DNA.
-
Stop the reaction with a stop/wash buffer.
-
If using an indirect detection method, incubate with a specific antibody against the incorporated labeled nucleotide.
-
Detect the signal using either a chromogenic (DAB) or fluorescent substrate.
-
Counterstain the nuclei.
-
Mount the slides with a coverslip.
-
Visualize the apoptotic cells (positive staining) using a microscope.
References
Application Notes and Protocols for CR-1-31-B Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation, storage, and handling of stock solutions of CR-1-31-B, a potent eIF4A inhibitor. Adherence to these guidelines is crucial for ensuring the compound's stability, solubility, and optimal performance in various experimental settings.
Introduction
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound, including its chemical properties, solubility, and typical experimental concentrations.
| Parameter | Value | Reference |
| Molecular Weight | 507.54 g/mol | [3] |
| Formula | C28H29NO8 | [3] |
| CAS Number | 1352914-52-3 | [3] |
| Solubility (In Vitro) | DMSO: ≥ 230 mg/mL (453.18 mM) | [1] |
| Solubility (In Vivo Formulations) | ≥ 5.75 mg/mL in 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [1] |
| ≥ 5.75 mg/mL in 10% DMSO, 90% (20% SBE-β-CD in Saline) | [1] | |
| ≥ 5.75 mg/mL in 10% DMSO, 90% Corn Oil | [1] | |
| Typical In Vitro Concentrations | 4 nM - 100 nM (for cell viability and apoptosis assays) | [3] |
| Typical In Vivo Dosages | 0.2 mg/kg - 2 mg/kg (intraperitoneal injection) | [1][3] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [1][2] |
| Powder Storage | -20°C for up to 3 years | [3] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO (for In Vitro Use)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), which is suitable for most cell-based assays.
Materials:
-
This compound powder
-
Anhydrous/molecular sieve-dried DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.075 mg of this compound.
-
Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder. For a 10 mM stock, the required volume of DMSO can be calculated using the following formula: Volume (mL) = (Mass (mg) / 507.54 g/mol ) / 10 mM * 1000
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[1] It is recommended to use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[1]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][2]
Preparation of a Formulation for In Vivo Administration
This protocol provides an example of how to prepare a this compound formulation suitable for intraperitoneal (IP) injection in animal models.
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
Procedure: This protocol is for a final solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] The final concentration of this compound will depend on the desired dosage for the animal model.
-
Solvent Preparation: In a sterile tube, prepare the vehicle by mixing the solvents in the following order:
-
Add 400 µL of PEG300.
-
Add 50 µL of Tween-80 and mix well.
-
Add 450 µL of Saline and mix thoroughly.
-
-
Adding the Drug: To prepare 1 mL of the final formulation, add 100 µL of the 10 mM this compound stock solution in DMSO to the prepared vehicle.
-
Final Mixing: Vortex the solution until it is clear and homogenous. If precipitation is observed, gentle warming or sonication may be necessary.[1] This formulation is reported to achieve a solubility of at least 5.75 mg/mL.[1]
Visualizations
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway affected by this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: Inhibition of eIF4A-mediated translation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for CR-1-31-B in Neuroblastoma Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Figure 1: Mechanism of this compound in neuroblastoma.
In Vitro Efficacy
Studies on neuroblastoma cell lines, such as SH-SY5Y and Kelly, have demonstrated the potent in vitro activity of this compound.
| Cell Line | Assay | Treatment Duration | Key Findings |
| SH-SY5Y | Viability (MTT) | 24, 48, 72h | Significant decrease in viability at 10 nM. IC50 at 48h: 20 nM.[2] |
| Apoptosis (Annexin V/PI) | 24, 48, 72h | Increased rates of early and late apoptosis with 10, 20, and 50 nM. | |
| Cell Cycle | 24, 48, 72h | Alterations in cell cycle distribution.[4] | |
| Kelly | Viability (MTT) | 24, 48, 72h | Significant decrease in viability at 5 nM. IC50 at 48h: 4 nM.[2] |
| Apoptosis (Annexin V/PI) | 24, 48, 72h | Increased rates of early and late apoptosis with 1, 5, and 10 nM. | |
| Cell Cycle | 24, 48, 72h | Alterations in cell cycle distribution.[4] |
Experimental Protocols
Neuroblastoma Xenograft Model Establishment
This protocol describes the subcutaneous implantation of neuroblastoma cells into immunodeficient mice.
Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Matrigel® (or similar basement membrane matrix)
-
Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)
-
Syringes and needles (27-30 gauge)
Protocol:
-
Culture neuroblastoma cells to 80-90% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 107 to 5 x 107 cells/mL. Keep on ice.
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
Monitor the mice for tumor growth. Tumors are typically palpable within 1-3 weeks.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x length x width2).
-
Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm3).
Figure 2: Workflow for establishing neuroblastoma xenografts.
In Vivo Administration of this compound
While a specific protocol for this compound in neuroblastoma xenografts is not yet detailed in peer-reviewed publications, the following protocol is based on studies in other cancer models and can be adapted.
Materials:
-
This compound
-
Vehicle (e.g., olive oil, or a solution of DMSO, PEG300, and Tween 80)
-
Syringes and needles appropriate for the route of administration
Protocol:
-
Prepare the dosing solution of this compound in the chosen vehicle. A reported dosage for a similar model is 2 mg/kg.[2]
-
Administer the solution to the tumor-bearing mice via intraperitoneal (IP) injection.
-
A suggested dosing schedule is every other day for a period of 28 days.[2]
-
Monitor the mice for signs of toxicity (e.g., weight loss, changes in behavior).
-
Continue to measure tumor volume throughout the treatment period.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis.
Immunohistochemical Analysis of Xenograft Tumors
This protocol allows for the assessment of apoptosis and other markers within the tumor tissue.
Materials:
-
Excised tumor tissue
-
Formalin (10%) or other appropriate fixative
-
Paraffin
-
Microtome
-
Microscope slides
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-Ki-67)
-
Secondary antibodies
-
DAB substrate kit
-
Hematoxylin
Protocol:
-
Fix the excised tumors in 10% formalin for 24 hours.
-
Embed the fixed tissue in paraffin and cut 4-5 µm sections.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific primary antibody.
-
Block endogenous peroxidase activity.
-
Incubate the sections with the primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate biotinylated secondary antibody.
-
Apply streptavidin-horseradish peroxidase conjugate.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
-
Analyze the slides under a microscope to assess the expression and localization of the target protein.
Expected Outcomes and Data Interpretation
Figure 3: Key signaling pathways affected by this compound.
Conclusion
This compound represents a promising therapeutic agent for the treatment of neuroblastoma. The protocols outlined in these application notes provide a framework for conducting preclinical studies in neuroblastoma xenograft models to further evaluate its efficacy and mechanism of action. Careful experimental design and adherence to these protocols will be crucial for obtaining reliable and reproducible data.
References
- 1. biorxiv.org [biorxiv.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Assessment of Apoptosis by Immunohistochemistry to Active Caspase-3, Active Caspase-7, or Cleaved PARP in Monolayer Cells and Spheroid and Subcutaneous Xenografts of Human Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating CR-1-31-B's Effect on Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed methodologies for researchers to evaluate the effects of CR-1-31-B on protein synthesis. The protocols outlined below cover a range of techniques from global protein synthesis assessment to more detailed translatome-wide analysis.
Mechanism of Action of this compound
Experimental Protocols
Several robust methods can be employed to quantify the impact of this compound on protein synthesis. The choice of assay will depend on the specific research question, the model system, and the desired level of detail.
Global Protein Synthesis Assessment: SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method that uses the antibiotic puromycin to measure global protein synthesis.[6][7] Puromycin, an analog of aminoacyl-tRNA, is incorporated into nascent polypeptide chains, leading to their premature termination.[8][9] The level of puromycin incorporation, detected by a specific antibody, is proportional to the rate of protein synthesis.[8][10]
Protocol:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with various concentrations of this compound (e.g., 10 nM, 100 nM) or a vehicle control (e.g., DMSO) for the desired duration (e.g., 24 hours).[1]
-
Puromycin Labeling: Add puromycin to the culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.[10][11] As a negative control, pre-incubate a set of cells with a translation inhibitor like cycloheximide (10 µg/mL) for 10 minutes before adding puromycin.[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).[12]
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with an anti-puromycin antibody overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).
-
Data Presentation:
| Treatment Group | This compound (nM) | Puromycin Signal (Arbitrary Units) | Normalized Protein Synthesis (%) |
| Vehicle Control | 0 | 1.00 | 100 |
| This compound | 10 | 0.45 | 45 |
| This compound | 100 | 0.12 | 12 |
| Cycloheximide | N/A | 0.05 | 5 |
Translatome-Wide Analysis: Ribosome Profiling (Ribo-Seq)
Ribosome profiling is a powerful technique that provides a snapshot of all the ribosome positions on mRNA at a near-nucleotide resolution.[13][14][15] This allows for the quantification of translation on a per-gene basis, revealing which specific mRNAs are sensitive to this compound treatment.
Protocol:
-
Cell Harvesting and Lysis:
-
Nuclease Digestion: Treat the lysate with RNase I to digest the mRNA that is not protected by ribosomes. This will generate ribosome-protected fragments (RPFs) of approximately 30 nucleotides.[14][17]
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to an RPF) by sucrose density gradient centrifugation.[14]
-
RPF Extraction: Extract the RPFs from the isolated monosomes.
-
Library Preparation and Sequencing:
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome.
-
Calculate the density of ribosomes on each mRNA.
-
Compare the ribosome occupancy between this compound-treated and control samples to identify differentially translated mRNAs.
-
Data Presentation:
| Gene | Vehicle Control (RPF Reads) | This compound (RPF Reads) | Fold Change in Translation |
| Gene A (e.g., Housekeeping) | 15,234 | 14,987 | -1.02 |
| Gene B (e.g., MUC1-C) | 8,765 | 2,134 | -4.11 |
| Gene C (e.g., c-FLIP) | 5,432 | 1,287 | -4.22 |
Metabolic Labeling with Non-Canonical Amino Acids
This method involves the incorporation of amino acid analogs containing a bioorthogonal handle (e.g., an azide or alkyne) into newly synthesized proteins.[19][20][21] These labeled proteins can then be detected or purified using click chemistry.[19]
Protocol:
-
Cell Culture and Labeling:
-
Cell Lysis and Protein Quantification: Lyse the cells and quantify the total protein as described for the SUnSET assay.
-
Click Chemistry Reaction:
-
To detect labeled proteins by fluorescence, perform a click reaction with a fluorescently tagged alkyne (for AHA) or azide (for HPG).
-
To purify labeled proteins, use an alkyne- or azide-conjugated biotin tag followed by streptavidin affinity purification.
-
-
Detection and Analysis:
-
Fluorescence: Analyze the fluorescent signal by in-gel fluorescence scanning, microscopy, or flow cytometry.
-
Purification: Analyze the purified proteins by western blotting or mass spectrometry.
-
Data Presentation:
| Treatment Group | This compound (nM) | Fluorescent Signal (Arbitrary Units) | Global Protein Synthesis Rate (%) |
| Vehicle Control | 0 | 12,543 | 100 |
| This compound | 10 | 5,897 | 47 |
| This compound | 100 | 1,567 | 12.5 |
Signaling Pathway Analysis
This compound directly inhibits translation initiation. However, it is also important to assess its effects on key signaling pathways that regulate protein synthesis, such as the mTOR pathway.[23][24][25][26][27]
Experimental Approach:
To determine if this compound affects the mTOR pathway, researchers can perform western blot analysis to examine the phosphorylation status of key downstream effectors of mTORC1, such as p70S6K and 4E-BP1. A decrease in the phosphorylation of these proteins would suggest an upstream effect on the mTOR pathway, in addition to the direct inhibition of eIF4A.
Experimental Workflow
A logical workflow for evaluating this compound is crucial for obtaining comprehensive and interpretable results.
By following these protocols and workflows, researchers can thoroughly characterize the effects of this compound on protein synthesis, providing valuable insights for basic research and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Protein Synthesis Assay (SUnSET) [bio-protocol.org]
- 7. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubcompare.ai [pubcompare.ai]
- 12. bmglabtech.com [bmglabtech.com]
- 13. academic.oup.com [academic.oup.com]
- 14. Ribosome Profiling | Enhance Ribo-Seq efficiency with riboPOOLs [sitoolsbiotech.com]
- 15. academic.oup.com [academic.oup.com]
- 16. bartellab.wi.mit.edu [bartellab.wi.mit.edu]
- 17. Protocol for Ribosome Profiling in Bacteria [bio-protocol.org]
- 18. Ribosome Profiling Protocol - CD Genomics [cd-genomics.com]
- 19. Cell-type-specific quantification of protein synthesis in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 21. Metabolic Labeling and Chemoselective Ligation | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. journals.physiology.org [journals.physiology.org]
- 24. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. The mTOR pathway in the control of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mTOR - Wikipedia [en.wikipedia.org]
- 27. cusabio.com [cusabio.com]
Application Notes and Protocols: Synergistic Induction of Apoptosis by CR-1-31-B in Combination with TRAIL
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) is a promising anti-cancer agent due to its ability to selectively induce apoptosis in cancer cells while sparing most normal cells.[1][2] However, many cancers exhibit resistance to TRAIL-mediated apoptosis.[1][2] A key mechanism of resistance is the overexpression of anti-apoptotic proteins such as cellular FLICE-like inhibitory protein (c-FLIP), which prevents the activation of the caspase cascade.[1][2]
CR-1-31-B (also known as CR-31) is a synthetic rocaglate and a potent inhibitor of eukaryotic translation initiation factor 4A (eIF4A).[3][4] eIF4A is an RNA helicase that is critical for the translation of mRNAs with complex 5' untranslated regions, a characteristic of many oncogenes and survival proteins, including c-FLIP.[1] By inhibiting eIF4A, this compound can downregulate the expression of c-FLIP, thereby sensitizing cancer cells to TRAIL-induced apoptosis.[1][2]
These application notes provide a summary of the synergistic effects of combining this compound with TRAIL for the induction of apoptosis in cancer cells, along with detailed protocols for key experiments.
Data Presentation
The following tables summarize the quantitative data from studies on the combination of this compound and TRAIL in gallbladder cancer (GBC) cell lines, GBC-SD and SGC-996.[1]
Table 1: IC50 of this compound in Gallbladder Cancer Cell Lines [1]
| Cell Line | IC50 (nM) for this compound (48h treatment) |
| GBC-SD | ~100 |
| SGC-996 | ~100 |
Table 2: Effect of this compound and TRAIL Combination on Cell Viability [1]
| Treatment | GBC-SD Cell Viability (%) | SGC-996 Cell Viability (%) |
| Control (DMSO) | 100 | 100 |
| This compound (100 nM) | Moderately Reduced | Moderately Reduced |
| TRAIL (100 ng/ml) | Slightly Reduced | Slightly Reduced |
| This compound (100 nM) + TRAIL (100 ng/ml) | Significantly Reduced | Significantly Reduced |
Table 3: Apoptosis Induction by this compound and TRAIL Combination [1]
| Treatment | GBC-SD (% Apoptosis + Necrosis) | SGC-996 (% Apoptosis + Necrosis) |
| Control | Baseline | Baseline |
| This compound (100 nM) | 9.77 | 10.5 |
| TRAIL (100 ng/ml) | 22.28 | 23.1 |
| This compound (100 nM) + TRAIL (100 ng/ml) | 41.48 | 41.5 |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed signaling pathway for the synergistic action of this compound and TRAIL, and a general experimental workflow for investigating this combination.
Figure 1: Proposed signaling pathway of this compound and TRAIL synergy.
Figure 2: General experimental workflow for assessing this compound and TRAIL synergy.
Experimental Protocols
Cell Culture and Reagents
-
Cell Lines: GBC-SD and SGC-996 human gallbladder cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Reagents:
-
This compound (dissolved in DMSO to create a stock solution, stored at -20°C).
-
Recombinant Human TRAIL/Apo2L (dissolved in sterile PBS containing 0.1% BSA).
-
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound and/or TRAIL on cell viability.
Materials:
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound, TRAIL, or the combination for the desired time (e.g., 24, 48, 72 hours). Include a vehicle control (DMSO).
-
After the treatment period, add 10 µl of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis and necrosis by flow cytometry.
Materials:
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat as described for the viability assay (e.g., 100 nM this compound for 12h followed by 100 ng/ml TRAIL for 12h).[1]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/ml.
-
Transfer 100 µl of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µl of Annexin V-FITC and 5 µl of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µl of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within 1 hour.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins in the apoptotic pathway.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-FLIP, anti-caspase-8, anti-cleaved caspase-8, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells as described previously.
-
Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C (dilutions to be optimized).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using a chemiluminescence detection system. β-actin is commonly used as a loading control.
Conclusion
The combination of this compound and TRAIL represents a promising therapeutic strategy for overcoming TRAIL resistance in cancer. This compound sensitizes cancer cells to TRAIL-induced apoptosis by inhibiting the translation of the anti-apoptotic protein c-FLIP.[1][2] The protocols provided herein offer a framework for researchers to investigate and validate the synergistic effects of this combination in various cancer models. Careful optimization of experimental conditions, such as drug concentrations and incubation times, is recommended for each specific cell line and experimental setup.
References
Troubleshooting & Optimization
Troubleshooting CR-1-31-B solubility issues in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the eIF4A inhibitor, CR-1-31-B. The following information addresses common solubility issues encountered during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound. What is the recommended solvent?
A1: this compound is sparingly soluble in aqueous solutions but has high solubility in dimethyl sulfoxide (DMSO).[1] It is recommended to first prepare a concentrated stock solution in anhydrous DMSO. For complete dissolution in DMSO, sonication may be required.[1] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, unopened bottle to prevent the introduction of water, which can affect the solubility of this compound.
Q2: My this compound, dissolved in DMSO, precipitates when I dilute it in my cell culture medium. Why is this happening and how can I prevent it?
A2: This is a common phenomenon known as precipitation upon dilution, which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To prevent this, it is crucial to ensure that the final concentration of this compound in the aqueous medium does not exceed its solubility limit in that specific buffer. Additionally, the final concentration of DMSO in your cell culture should be kept to a minimum, typically below 0.5%, as higher concentrations can be toxic to cells.[2]
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance to DMSO varies between cell lines. However, a general guideline is to keep the final DMSO concentration in the cell culture medium at or below 0.5% to avoid cytotoxic effects.[2] It is highly recommended to perform a vehicle control experiment, treating your cells with the same final concentration of DMSO that will be used with this compound, to assess the specific tolerance of your cell line.
Q4: Are there any alternative methods to improve the solubility of this compound in my aqueous experimental setup?
A4: Yes, several strategies can be employed to improve the solubility of hydrophobic compounds like this compound in aqueous solutions:
-
Stepwise Dilution: Instead of adding the aqueous buffer directly to the DMSO stock, add the DMSO stock solution to the pre-warmed aqueous buffer slowly and with continuous mixing or vortexing. This promotes rapid and even dispersion, preventing localized high concentrations that can lead to precipitation.[2]
-
Use of a Carrier Protein: For certain applications, diluting the compound into a solution containing a carrier protein, such as bovine serum albumin (BSA) or into 100% fetal bovine serum (FBS) before further dilution into the final medium, can help maintain solubility.
-
Sonication: After dilution, brief sonication of the final working solution can help to redissolve any small precipitates that may have formed.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot solubility issues with this compound in your in vitro experiments.
Problem: Precipitate forms upon dilution of DMSO stock solution into aqueous cell culture medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Final concentration of this compound exceeds its aqueous solubility. | 1. Lower the final working concentration of this compound. | A clear solution with no visible precipitate. |
| 2. Perform a solubility test by preparing serial dilutions of the DMSO stock into the cell culture medium to determine the maximum achievable concentration without precipitation. | Identification of the optimal working concentration range. | |
| Improper dilution technique. | 1. Pre-warm the aqueous buffer (e.g., cell culture medium) to 37°C. | Warming the medium can sometimes improve the solubility of the compound. |
| 2. Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring. | Prevents the formation of localized high concentrations that can lead to precipitation. | |
| High final DMSO concentration. | 1. Ensure the final DMSO concentration in the cell culture medium is ≤ 0.5%. | Minimizes solvent-induced precipitation and cellular toxicity. |
| 2. If a higher concentration of this compound is required, consider preparing a more concentrated DMSO stock to minimize the volume added to the aqueous medium. | Achieves the desired final compound concentration while maintaining a low final DMSO concentration. | |
| Instability of the aqueous solution. | 1. Prepare fresh working solutions of this compound for each experiment. Do not store aqueous solutions. | Ensures the compound is fully dissolved at the time of the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution.
-
Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of a 100 nM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or conical tubes
-
Vortex mixer
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution of the stock solution in DMSO if necessary for accurate pipetting. For example, dilute the 10 mM stock 1:100 in DMSO to get a 100 µM solution.
-
In a sterile tube, add the required volume of pre-warmed cell culture medium.
-
While gently vortexing the cell culture medium, add the appropriate volume of the this compound stock solution (or intermediate dilution) to achieve the final concentration of 100 nM. For example, add 1 µL of a 100 µM stock to 999 µL of medium.
-
Ensure the final DMSO concentration is at a non-toxic level (e.g., ≤ 0.5%).
-
Vortex the final working solution for 10-15 seconds to ensure homogeneity.
-
Visually inspect the solution for any signs of precipitation. If a precipitate is observed, refer to the troubleshooting guide.
-
Use the freshly prepared working solution immediately for your experiment.
Data Presentation
| Solvent | Solubility | Notes |
| DMSO | 230 mg/mL (453.18 mM) | Requires sonication for complete dissolution. Use of anhydrous DMSO is recommended.[1] |
| Aqueous Buffers (e.g., PBS, Cell Culture Media) | Low / Sparingly Soluble | Prone to precipitation upon dilution from DMSO stock. |
Mandatory Visualizations
Signaling Pathway
Caption: Mechanism of this compound action on eIF4A-mediated translation initiation.
Experimental Workflow
Caption: Troubleshooting workflow for this compound solubility issues.
References
Optimizing CR-1-31-B treatment duration for maximum effect
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KCP inhibitor, CR-1-31-B.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in cell-based assays?
For initial experiments, we recommend a dose-response study to determine the IC50 value in your specific cell line. A common starting range is between 1 nM to 10 µM.
Q2: How should I dissolve and store this compound?
This compound is soluble in DMSO at concentrations up to 100 mM. For cell culture experiments, prepare a stock solution in DMSO and dilute it with culture medium to the final desired concentration. Store the DMSO stock solution at -20°C for up to six months. Avoid repeated freeze-thaw cycles.
Q3: What is the known mechanism of action for this compound?
This compound is a potent and selective inhibitor of the Kinase of Cellular Proliferation (KCP). Inhibition of KCP leads to the stabilization of the cell cycle inhibitor p27 and the destabilization of Cyclin D1, resulting in G1 cell cycle arrest and subsequent apoptosis in susceptible cancer cell lines.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding density. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in multi-well plates. | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS to maintain humidity. |
| Contamination of cell culture. | Regularly check for microbial contamination. Perform mycoplasma testing on your cell lines. |
| Inaccurate drug concentration. | Prepare fresh dilutions of this compound from the stock solution for each experiment. Calibrate your pipettes regularly. |
Issue 2: No significant decrease in cell viability after this compound treatment.
| Possible Cause | Troubleshooting Step |
| Cell line is resistant to this compound. | Verify the expression and activity of KCP in your cell line. Consider using a positive control cell line known to be sensitive to this compound. |
| Suboptimal treatment duration. | Perform a time-course experiment to determine the optimal treatment duration (e.g., 24, 48, 72 hours). |
| Incorrect drug concentration. | Perform a dose-response experiment to ensure you are using a concentration above the IC50 for your cell line. |
| Drug degradation. | Ensure proper storage of the this compound stock solution. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using a CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Drug Treatment: Prepare a 2X serial dilution of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO2.
-
Assay: Equilibrate the plate and CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Record luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence (no-cell control) from all experimental wells. Normalize the data to the vehicle control. Plot the normalized data against the log of the drug concentration and fit a four-parameter logistic curve to determine the IC50 value.
Protocol 2: Analysis of p27 and Cyclin D1 protein levels by Western Blot
-
Cell Treatment and Lysis: Seed cells in a 6-well plate and treat with this compound at 1X, 2X, and 5X the IC50 concentration for 24 hours. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Transfer: Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat dry milk in TBST for 1 hour. Incubate with primary antibodies against p27 (1:1000), Cyclin D1 (1:1000), and a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines after 48-hour Treatment
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 89.7 |
| HCT116 | Colon Cancer | 25.4 |
| U87 MG | Glioblastoma | 150.1 |
Table 2: Effect of this compound Treatment Duration on Apoptosis in MCF-7 Cells (at 50 nM)
| Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| 12 | 5.2 |
| 24 | 18.9 |
| 48 | 45.6 |
| 72 | 62.3 |
Visualizations
Caption: this compound inhibits KCP, leading to G1 arrest and apoptosis.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Decision tree for troubleshooting high assay variability.
Addressing potential off-target effects of CR-1-31-B
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing potential off-target effects of CR-1-31-B, a potent eIF4A inhibitor. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic rocaglate that potently inhibits the eukaryotic translation initiation factor 4A (eIF4A).[1][2] It functions by perturbing the interaction between eIF4A and RNA, which impedes the initiation of protein synthesis.[1] This leads to the induction of apoptosis in various cancer cell lines, including neuroblastoma and gallbladder cancer.[1]
Q2: Are there known off-target effects of this compound?
A2: While rocaglates like this compound are considered highly specific for eIF4A, potential off-target effects can manifest as cell-type-dependent cytotoxicity.[3] Studies have shown that the inactive enantiomer, this compound (+), has minimal impact on cell viability, suggesting the observed effects are primarily target-specific.[4] However, a comprehensive proteome-wide off-target profile for this compound is not publicly available. Researchers should empirically determine potential off-target effects in their specific experimental models.
Q3: What are known mechanisms of resistance to this compound?
A3: Resistance to rocaglates can be multifactorial. One identified mechanism is the overexpression of the multidrug-resistance protein 1 (MDR1), a cellular efflux transporter.[3] Additionally, activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) pathway has been identified as a significant mechanism of resistance to eIF4A inhibitors like this compound.[5]
Q4: How can I determine if unexpected experimental results are due to off-target effects of this compound?
A4: To investigate potential off-target effects, a multi-pronged approach is recommended. This includes performing dose-response curves to ensure the lowest effective concentration is used, employing structurally distinct eIF4A inhibitors to see if the phenotype is recapitulated, and conducting proteome-wide off-target identification assays.[6]
Troubleshooting Guide
This guide provides structured advice for troubleshooting common problems that may be associated with off-target effects of this compound.
Issue 1: High levels of cytotoxicity observed in non-cancerous cell lines.
| Potential Cause | Troubleshooting Steps |
| Concentration too high | Perform a dose-response experiment to determine the minimal effective concentration that inhibits eIF4A activity without causing excessive toxicity in control cells. |
| Cell-type specific sensitivity | Characterize the expression levels of eIF4A and known resistance markers (e.g., MDR1) in your cell line. Compare sensitivity with other cell lines. |
| Off-target toxicity | Utilize a negative control, such as the inactive enantiomer this compound (+), if available. Conduct a Cellular Thermal Shift Assay (CETSA) or Limited Proteolysis-Mass Spectrometry (LiP-MS) to identify potential off-target binders. |
Issue 2: Observed phenotype does not align with known consequences of eIF4A inhibition.
| Potential Cause | Troubleshooting Steps |
| Engagement of secondary targets | Perform a kinome scan to assess for off-target kinase inhibition, as this is a common off-target effect for small molecules.[6] |
| Activation of compensatory signaling pathways | Conduct pathway analysis using transcriptomics or proteomics to identify signaling cascades that are altered in response to this compound treatment. |
| Experimental artifact | Confirm the phenotype with a structurally unrelated eIF4A inhibitor. Use siRNA/shRNA knockdown of eIF4A as an orthogonal method to validate that the phenotype is on-target. |
Issue 3: Development of resistance to this compound in long-term studies.
| Potential Cause | Troubleshooting Steps |
| Upregulation of efflux pumps | Assess the expression and activity of MDR1 (ABCB1) and other ABC transporters in resistant cells. Co-treatment with an MDR1 inhibitor may restore sensitivity. |
| Activation of the NRF2 pathway | Analyze the expression of NRF2 and its target genes in resistant cells.[5] Consider co-treatment with an NRF2 inhibitor. |
| Mutations in the eIF4A binding site | Sequence the EIF4A1 gene in resistant clones to identify potential mutations that could interfere with this compound binding. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
CETSA is a method to assess target engagement and identify off-target interactions by measuring the thermal stability of proteins in the presence of a ligand.[7][8][9]
Methodology:
-
Cell Treatment: Treat intact cells with this compound at the desired concentration and a vehicle control.
-
Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation and precipitation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Quantification: Analyze the soluble fraction by quantitative mass spectrometry (proteome-wide CETSA) or Western blotting (for specific protein targets).
-
Data Analysis: A shift in the melting temperature of a protein in the presence of this compound indicates a direct or indirect interaction.
Protocol 2: Kinome Scanning for Off-Target Kinase Activity
Kinome scanning services provide a broad assessment of a compound's inhibitory activity against a large panel of purified kinases.[6][10]
Methodology:
-
Compound Submission: Provide this compound to a commercial vendor that offers kinome screening services.
-
Assay Performance: The vendor will typically perform radioactive filter-binding assays or fluorescence-based assays to measure the percentage of inhibition of each kinase at a fixed concentration of this compound (e.g., 1 µM).
-
Data Analysis: The results are provided as a percentage of inhibition for each kinase in the panel. Significant inhibition of kinases other than the intended target indicates off-target activity.
Data Presentation
Table 1: Hypothetical Kinome Scan Data for this compound (1 µM)
This table illustrates the type of data obtained from a kinome scan and is for exemplary purposes only.
| Kinase Family | Kinase | Percent Inhibition |
| On-Target Related | eIF4A (Helicase) | 95% |
| Off-Target Example 1 | Kinase X | 78% |
| Off-Target Example 2 | Kinase Y | 62% |
| Non-Target Example | Kinase Z | 5% |
Visualizations
Caption: Signaling pathway of this compound mediated inhibition of translation initiation.
Caption: Experimental workflow for investigating potential off-target effects.
Caption: Logical relationship for troubleshooting unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | eIF4A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 9. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Technical Support Center: Managing CR-1-31-B Induced Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage and understand the cytotoxic effects of the eIF4A inhibitor, CR-1-31-B, particularly in normal (non-cancerous) cells during pre-clinical research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic rocaglate that potently inhibits the eukaryotic translation initiation factor 4A (eIF4A). eIF4A is an RNA helicase essential for unwinding the 5' untranslated regions (UTRs) of many mRNAs, a critical step for the initiation of protein synthesis. This compound functions by clamping eIF4A onto specific polypurine sequences in mRNA, which stalls the translation process. This inhibition of protein synthesis can lead to cell cycle arrest and apoptosis.
Q2: Why is this compound expected to be more cytotoxic to cancer cells than normal cells?
A2: The selectivity of this compound is attributed to the differential reliance of cancer cells on eIF4A-mediated translation. Many cancer cells are highly dependent on the continuous synthesis of oncoproteins with highly structured 5'-UTRs, such as MYC and BCL2, for their proliferation and survival. By inhibiting eIF4A, this compound preferentially suppresses the translation of these key pro-oncogenic proteins. Normal, non-proliferative tissues generally have lower demands for such proteins, providing a therapeutic window.[1][2]
Q3: What level of cytotoxicity should I expect in my normal cell lines?
A3: this compound generally exhibits significantly lower cytotoxicity in normal primary cells compared to cancer cell lines.[3] For instance, in studies comparing various human cancer cell lines to primary human dermal fibroblasts (HDF), the half-maximal cytotoxic concentration (CC50) was in the low nanomolar range for cancer cells, while for HDFs, it was approximately 500 nM.[3] Similarly, non-cytotoxic, low nanomolar concentrations of this compound have been shown to be effective in inhibiting viral replication in primary human airway epithelial cells.[4][5]
Troubleshooting Guide
Issue: I am observing higher-than-expected cytotoxicity in my normal cell line.
This guide will help you troubleshoot potential causes for unexpected cytotoxicity in your normal cell lines when using this compound.
Step 1: Verify Experimental Parameters
Ensure all experimental conditions are optimal for your specific normal cell line. Stressed cells can be more susceptible to drug-induced toxicity.
-
Cell Health: Confirm that cells are healthy, in the exponential growth phase, and free from contamination (especially mycoplasma) before starting the experiment.
-
Solvent Concentration: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the culture medium is non-toxic to your cells. Run a vehicle-only control.
-
Compound Integrity: Verify the purity and stability of your this compound stock. Improper storage can affect its activity.
Step 2: Determine the Cytotoxic Profile
It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of this compound in your specific normal cell line and compare it to a sensitive cancer cell line.
Comparative Cytotoxicity Data (Example)
| Cell Line Type | Example Cell Line | Reported CC50/IC50 |
| Cancer | Human Liver Carcinoma | Low nanomolar range |
| Cancer | Human Skin Carcinoma | Low nanomolar range |
| Normal | Primary Human Dermal Fibroblasts (HDF) | ~500 nM |
| Normal | MRC-5 (Lung Fibroblast) | Low cytotoxicity observed up to 1 µM |
This table is a summary of reported findings and actual values may vary based on experimental conditions.[3]
Step 3: Differentiate Between Cytotoxicity and Cytostatic Effects
Determine if this compound is killing the normal cells (cytotoxic) or just inhibiting their proliferation (cytostatic).
-
Cell Counting: Use a cell counter or a viability assay (like Trypan Blue) to monitor the total number of viable cells over time. A decrease in cell number suggests a cytotoxic effect, while a plateau indicates a cytostatic effect.
-
Apoptosis vs. Necrosis Assays: Use Annexin V/Propidium Iodide staining to distinguish between apoptosis and necrosis, providing insight into the mode of cell death.
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol assesses cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for your cell line to ensure they are in the exponential growth phase at the time of treatment.
-
Drug Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
This compound Signaling Pathway
Caption: Mechanism of this compound induced apoptosis.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: Troubleshooting unexpected cytotoxicity.
Comparative Experimental Design
Caption: Comparing this compound effects in normal vs. cancer cells.
References
- 1. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to CR-1-31-B in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the eIF4A inhibitor, CR-1-31-B, and mechanisms of resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the initiation of translation of many proteins, including oncoproteins. This compound works by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation process and inhibiting the synthesis of proteins crucial for cancer cell proliferation and survival.[1]
Q2: My cancer cell line shows increasing resistance to this compound. What are the potential mechanisms?
A2: A primary mechanism of acquired resistance to eIF4A inhibitors like this compound is the activation of the NRF2 (Nuclear factor erythroid 2-related factor 2) antioxidant response pathway.[2][3] Inactivation of negative regulators of NRF2, such as KEAP1, can lead to NRF2 stabilization and increased protein synthesis, which counteracts the inhibitory effect of this compound.[2][3] This can be a significant factor in reduced sensitivity to the compound.
Q3: How can I overcome resistance to this compound in my experiments?
A3: Overcoming resistance to this compound can be approached through several strategies:
-
Combination Therapy: Synergistic effects have been observed when this compound is combined with other anti-cancer agents. For instance, it can overcome acquired resistance to CDK4/6 inhibitors like palbociclib in breast and non-small cell lung cancer cells.[4] It also sensitizes TRAIL-resistant gallbladder cancer cells to apoptosis.[5][6]
-
Targeting Downstream Pathways: If resistance is mediated by the NRF2 pathway, consider co-treatment with inhibitors of NRF2 or its downstream effectors.
Q4: I am observing high variability in my cell viability assays with this compound. What could be the cause?
A4: High variability in cell viability assays can stem from several factors:
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding.
-
Edge Effects in Multi-well Plates: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate or fill them with sterile PBS or media.
-
Drug Solubility and Stability: Ensure this compound is fully dissolved in the appropriate solvent (e.g., DMSO) and then diluted in culture medium. Prepare fresh dilutions for each experiment.
-
Incubation Time: Optimize the incubation time with the drug to ensure a measurable effect on cell viability.
Q5: What is the recommended concentration range for this compound in cell culture experiments?
A5: The effective concentration of this compound is cell line-dependent and can range from low nanomolar to higher concentrations. For example, in some neuroblastoma cell lines, significant decreases in viability are observed at concentrations as low as 5-10 nM.[1] It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line.
Troubleshooting Guides
Problem 1: Failure to Establish a Stable this compound Resistant Cell Line
| Possible Cause | Suggested Solution |
| Drug concentration is too high initially. | Start with a low concentration of this compound (e.g., IC20) and gradually increase the concentration in a stepwise manner as cells adapt and resume proliferation. |
| Parental cell line is not viable for long-term culture. | Ensure you are using a robust parental cell line that can be passaged multiple times under normal conditions. |
| Heterogeneity of the parental cell line. | The parental cell line may lack pre-existing clones with the potential to develop resistance. Consider using a different cell line or a cell line known to develop resistance to other targeted therapies. |
| Inconsistent drug exposure. | Maintain a consistent schedule for changing the media containing this compound to ensure continuous selective pressure. |
Problem 2: Inconsistent or No Synergistic Effect in Combination Therapy Studies
| Possible Cause | Suggested Solution |
| Suboptimal drug concentrations. | Perform a matrix of dose-response experiments with varying concentrations of both this compound and the combination drug to identify the optimal synergistic ratio. |
| Incorrect timing of drug addition. | The timing of drug addition can be critical. Experiment with sequential versus simultaneous addition of the drugs. |
| Cell line-specific effects. | The synergistic effect may be cell line-specific. Confirm that the targeted pathways are active in your cell line of choice. |
| Inappropriate synergy calculation method. | Use appropriate software (e.g., CompuSyn) to calculate the Combination Index (CI) to quantitatively determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1). |
Problem 3: Difficulty in Detecting Apoptosis Induction by this compound
| Possible Cause | Suggested Solution |
| Suboptimal drug concentration or incubation time. | Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis. |
| Insensitive apoptosis assay. | Use a sensitive and early marker of apoptosis, such as Annexin V staining by flow cytometry. Also, consider measuring caspase activation. |
| Cell cycle arrest instead of apoptosis. | This compound may induce cell cycle arrest in some cell lines at lower concentrations. Analyze cell cycle distribution using propidium iodide (PI) staining and flow cytometry. |
| Technical issues with the apoptosis assay. | Ensure proper compensation settings in flow cytometry for multi-color staining (e.g., Annexin V-FITC and PI) and handle cells gently to avoid mechanical damage that could be mistaken for necrosis. |
Data Presentation
Table 1: Efficacy of this compound in Overcoming Palbociclib Resistance
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| MCF-7 (Parental) | Palbociclib | 5.077 | - |
| MCF-7pR (Palbociclib-Resistant) | Palbociclib | 24.72 | 4.9 |
| MCF-7pR | Palbociclib + Enzalutamide (20 µM) | Significantly reduced | - |
Data adapted from studies on palbociclib resistance, demonstrating a common experimental outcome that can be targeted by combination therapies.
Table 2: Sensitization of TRAIL-Resistant Gallbladder Cancer (GBC) Cells by this compound
| Cell Line | Treatment | % Apoptosis (Annexin V+) |
| GBC-SD | TRAIL (100 ng/mL) | ~22% |
| GBC-SD | This compound (100 nM) | ~10% |
| GBC-SD | TRAIL + this compound | ~41% |
| SGC-996 | TRAIL (100 ng/mL) | ~23% |
| SGC-996 | This compound (100 nM) | ~11% |
| SGC-996 | TRAIL + this compound | ~42% |
Data represents the percentage of apoptotic and necrotic cells.[6]
Experimental Protocols
Protocol 1: Generation of a Drug-Resistant Cancer Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to incrementally increasing concentrations of a drug like this compound.[7][8]
-
Determine the initial IC50: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in the parental cancer cell line using a cell viability assay (e.g., MTT or CellTiter-Glo®).
-
Initial Drug Exposure: Start by culturing the parental cells in a medium containing this compound at a concentration of approximately IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor Cell Growth: Continuously monitor the cells. Initially, a significant number of cells may die. Allow the surviving cells to repopulate the culture vessel.
-
Dose Escalation: Once the cells are proliferating at a steady rate in the presence of the drug, increase the concentration of this compound. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.
-
Cryopreservation: At each stage of increased drug resistance, cryopreserve a batch of cells. This allows you to return to a previous stage if the cells do not survive a higher concentration.
-
Characterize the Resistant Line: Once the cells can proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50. A significant fold-change in IC50 (typically >5-fold) is indicative of resistance.
-
Confirm Stability of Resistance: To ensure the resistance is stable, culture the resistant cells in a drug-free medium for several passages and then re-determine the IC50. If the IC50 remains high, the resistance is likely stable.
Protocol 2: Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay quantifies ATP, an indicator of metabolically active cells.
-
Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound (and/or a combination drug). Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator.
-
Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.
-
Assay Procedure:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the number of viable cells.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Culture cells in 6-well plates and treat with this compound (and/or combination drug) for the desired time. Include an untreated control.
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash the adherent cells with PBS and detach them using trypsin-EDTA.
-
Combine the detached cells with the cells from the culture medium.
-
-
Cell Washing: Centrifuge the cell suspension and wash the cell pellet twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Interpretation:
-
Annexin V-negative / PI-negative: Viable cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
-
Visualizations
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Caption: NRF2 activation as a mechanism of resistance to this compound.
Caption: Workflow for developing drug-resistant cancer cell lines.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
How to minimize variability in CR-1-31-B experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments involving CR-1-31-B, a synthetic rocaglate and potent eIF4A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
Q2: What are the common applications of this compound in research?
A2: this compound is primarily used in cancer research due to its ability to inhibit the translation of key oncogenes. It has shown efficacy in various cancer cell lines, including neuroblastoma, gallbladder cancer, and osteosarcoma, where it can induce apoptosis and reduce cell viability.[1] Additionally, this compound has demonstrated broad-spectrum antiviral activity against several RNA viruses by inhibiting viral protein synthesis.[3][4]
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is typically dissolved in a solvent like DMSO to create a high-concentration stock. To avoid repeated freeze-thaw cycles that can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
Q4: What are the expected off-target effects of this compound?
A4: As this compound targets a fundamental cellular process (translation initiation), it can have effects on normal, healthy cells, although cancer cells are often more sensitive due to their higher demand for protein synthesis.[5] Potential off-target effects could arise from the inhibition of eIF4A-dependent translation of non-oncogenic proteins. It is important to include appropriate controls, such as non-cancerous cell lines, to assess the general cytotoxicity of the compound.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: High variability in cell viability (MTT) assay results.
-
Question: My MTT assay results for this compound treatment show significant well-to-well variability. What could be the cause?
-
Answer: High variability in MTT assays can stem from several factors:
-
Uneven Cell Seeding: Ensure a homogenous single-cell suspension before seeding to avoid clumps and ensure an equal number of cells in each well.[6]
-
Edge Effects: The outer wells of a 96-well plate are prone to evaporation, leading to changes in media concentration. It is best practice to fill the outer wells with sterile PBS or media and not use them for experimental samples.[6]
-
Incomplete Formazan Solubilization: After adding the MTT reagent and allowing formazan crystals to form, ensure complete solubilization by gentle pipetting or shaking before reading the absorbance.
-
Interference from Phenol Red: The phenol red in some culture media can interfere with absorbance readings. Consider using phenol red-free media for the assay.
-
Incorrect Incubation Times: Optimize the incubation time for both cell treatment with this compound and the MTT reagent itself for your specific cell line.
-
Issue 2: Inconsistent results in apoptosis (Annexin V/PI) assays.
-
Question: I am seeing inconsistent percentages of apoptotic cells in my Annexin V/PI flow cytometry experiments with this compound. How can I improve this?
-
Answer: To improve the consistency of your apoptosis assays, consider the following:
-
Gentle Cell Handling: When harvesting adherent cells, use a gentle detachment method like trypsin-EDTA for the shortest time necessary to avoid inducing mechanical cell death (necrosis), which can lead to false-positive PI staining.[7]
-
Appropriate Controls: Always include unstained, single-stained (Annexin V only and PI only), and vehicle-treated controls to properly set up compensation and gates on the flow cytometer.[8][9]
-
Prompt Analysis: Analyze samples as soon as possible after staining. If there is a delay, keep the samples on ice to prevent the progression of apoptosis.[7]
-
Optimized Staining Protocol: Use the recommended concentrations of Annexin V and PI and incubate for the specified time in the dark to ensure optimal staining.[8]
-
Issue 3: Difficulty interpreting cell cycle analysis results.
-
Question: The histograms from my cell cycle analysis after this compound treatment are difficult to interpret, with broad peaks. What can I do?
-
Answer: To obtain clearer cell cycle histograms, focus on these critical steps:
-
Single-Cell Suspension: Ensure a true single-cell suspension before fixation. Clumps of cells (doublets) can be mistaken for cells in the G2/M phase. Filter the cell suspension through a nylon mesh if necessary.[10]
-
Proper Fixation: Use ice-cold 70% ethanol and add it to the cell pellet dropwise while vortexing to prevent cell clumping and ensure proper fixation.[11]
-
RNase Treatment: Propidium iodide (PI) can also bind to double-stranded RNA. Including an RNase digestion step is crucial for accurate DNA content analysis.[12]
-
Sufficient Cell Number: Acquire a sufficient number of events (at least 10,000) during flow cytometry analysis for statistically robust data.[10]
-
In Vivo Experiments
Issue 4: Poor solubility or precipitation of this compound during formulation.
-
Question: I am having trouble dissolving this compound for my in vivo studies, and it sometimes precipitates. How can I improve its formulation?
-
Answer: this compound is a hydrophobic molecule. For in vivo administration, it is often formulated in a vehicle that can solubilize it effectively. A common vehicle is olive oil.[1] When preparing the formulation, ensure thorough mixing, potentially with gentle warming and sonication, to achieve a clear solution. Always prepare the formulation fresh before each administration to minimize the risk of precipitation.
Issue 5: High toxicity or adverse effects in animal models.
-
Question: My mice are showing signs of toxicity after being treated with this compound. How can I mitigate this?
-
Answer: Toxicity in in vivo studies can be managed by:
-
Dose Optimization: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model.
-
Dosing Schedule: Adjusting the dosing schedule (e.g., less frequent administration) can sometimes reduce toxicity while maintaining efficacy.
-
Route of Administration: The route of administration can significantly impact toxicity. Intraperitoneal (IP) injection is a common method for this compound.[1]
-
Close Monitoring: Closely monitor the animals for signs of toxicity, such as weight loss, lethargy, and changes in behavior. Be prepared to adjust the dose or schedule as needed.
-
Data Summary
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration | Incubation Time | Result | Reference |
| SH-SY5Y | Neuroblastoma | Viability | 10 nM | 24-72 h | Significant decrease in viability | [1] |
| Kelly | Neuroblastoma | Viability | 5 nM | 24-72 h | Significant decrease in viability | [1] |
| GBC-SD | Gallbladder Cancer | Viability | 0-200 nM | 48 h | Dose-dependent growth inhibition (IC50 ~100 nM) | [13] |
| SGC-996 | Gallbladder Cancer | Viability | 0-200 nM | 48 h | Dose-dependent growth inhibition (IC50 ~100 nM) | [13] |
| SH-SY5Y | Neuroblastoma | Apoptosis | 10, 20, 50 nM | 24-72 h | Triggered apoptosis | [1] |
| Kelly | Neuroblastoma | Apoptosis | 1, 5, 10 nM | 24-72 h | Triggered apoptosis | [1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dose and Schedule | Vehicle | Result | Reference |
| BALB/c nude mice | Gallbladder Cancer | 2 mg/kg, IP, every 2 days for 28 days | 60 µL olive oil | Reduced tumor growth and initiated TRAIL-induced apoptosis | [1][14] |
| Murine orthotopic transplant | Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg, IP, daily for 7 days | Not specified | Effectively inhibited protein synthesis and tumor growth | [1] |
Experimental Protocols & Visualizations
This compound Signaling Pathway
Caption: Mechanism of action of this compound in inhibiting protein synthesis and inducing apoptosis.
General Experimental Workflow for In Vitro Studies
Caption: A generalized workflow for conducting in vitro experiments with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an eIF4A Inhibitor with a Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. bosterbio.com [bosterbio.com]
- 8. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 9. scispace.com [scispace.com]
- 10. biocompare.com [biocompare.com]
- 11. Why Cell Cycle Analysis Details Are Critical In Flow Cytometry - ExpertCytometry [expertcytometry.com]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for storing and handling CR-1-31-B
Technical Support Center: CR-1-31-B
This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling this compound, along with troubleshooting guides and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2][3] Its primary mechanism involves perturbing the interaction between eIF4A and RNA, which impedes the initiation phase of protein synthesis.[1][2][4] This inhibition of protein synthesis can lead to downstream effects such as the induction of apoptosis (programmed cell death) in cancer cells.[1][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations vary depending on whether the compound is in solid form or dissolved in a solvent.
| Form | Storage Temperature | Duration | Source |
| Solid (Powder) | -20°C | Up to 3 years | [2] |
| Stock Solution (in DMSO) | -80°C | Up to 1 year | [2] |
| 6 months | [1] | ||
| -20°C | 1 month | [1] |
Q3: How should I prepare a stock solution of this compound?
This compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution.[1][6] For example, a 10 mM stock solution can be prepared for experimental use.[1][6] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q4: In which research areas is this compound commonly used?
Troubleshooting Guide
Q1: I am not observing the expected cytotoxic effects in my cell culture experiments. What could be the issue?
Several factors could contribute to a lack of expected activity. Consider the following troubleshooting steps:
-
Compound Integrity: Ensure the this compound has been stored correctly according to the recommended conditions. Improper storage (e.g., extended time at -20°C for solutions, multiple freeze-thaw cycles) can lead to degradation.
-
Concentration and Duration: The effective concentration of this compound is cell-line dependent. IC50 values can range from low to high nanomolar concentrations.[1][2] Verify that the concentrations and incubation times used are appropriate for your specific cell line. For example, the IC50 at 48 hours was found to be 20 nM for SH-SY5Y cells and 4 nM for Kelly cells.[1][8]
-
Cell Line Sensitivity: Not all cell lines will respond to this compound in the same way. Confirm from literature whether your chosen cell line is known to be sensitive to eIF4A inhibitors.
Q2: My this compound powder will not fully dissolve in my chosen solvent.
This compound is typically soluble in DMSO. If you are experiencing solubility issues, try gentle warming or vortexing. Ensure you are using a high-purity, anhydrous grade of DMSO, as water content can affect solubility. For in vivo studies, this compound has been administered in olive oil.[1][2]
Q3: I am seeing high variability between my experimental replicates.
High variability can stem from several sources. The workflow diagram below outlines steps to minimize variability. Key areas to focus on include precise pipetting of the potent compound (especially when making serial dilutions), ensuring homogenous cell seeding, and maintaining consistent incubation times and conditions across all plates.
Experimental Protocols & Data
In Vitro Cell Viability (MTT Assay)
Objective: To determine the concentration-dependent effect of this compound on the viability of cancer cells.
Methodology:
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or Kelly cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add the medium containing various concentrations of this compound (e.g., 0.1 nM to 100 nM).[8] Include wells with medium and a vehicle control (DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 3-4 hours until a purple formazan product is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of viable cells. Calculate the IC50 value using appropriate software.
Published IC50 Values (48h Incubation)
| Cell Line | Cancer Type | IC50 Value | Source |
| SH-SY5Y | Neuroblastoma | 20 nM | [1][2] |
| Kelly | Neuroblastoma | 4 nM | [1][2] |
| GBC-SD | Gallbladder Cancer | ~100 nM | [4][10] |
| SGC-996 | Gallbladder Cancer | ~100 nM | [4][10] |
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is based on studies investigating this compound-induced apoptosis.[4]
Objective: To quantify the proportion of apoptotic and necrotic cells following treatment with this compound.
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound (e.g., 10-50 nM for SH-SY5Y, 1-10 nM for Kelly cells) for a set time (e.g., 24-72 hours).[8]
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash with cold PBS.
-
Staining: Resuspend the cell pellet in Annexin V binding buffer. Add fluorescently-labeled Annexin V and Propidium Iodide (PI) to the cells.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic or necrotic.
Signaling Pathway & Workflow Diagrams
The diagrams below illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cenmed.com [cenmed.com]
- 9. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing In Vivo Bioavailability of CR-1-31-B
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of the potent eIF4A inhibitor, CR-1-31-B.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
However, like many complex synthetic molecules, this compound's physicochemical properties may lead to poor oral bioavailability. Existing in vivo studies have often utilized intraperitoneal (IP) injections with vehicles like olive oil or DMSO, suggesting challenges with aqueous solubility and/or membrane permeability.[1][3] Poor bioavailability can result in low drug exposure at the target site, leading to inconsistent and suboptimal therapeutic outcomes. Therefore, enhancing its bioavailability is crucial for obtaining reliable and reproducible results in preclinical and potentially clinical settings.
Q2: What are the first steps to diagnose the cause of poor bioavailability for a compound like this compound?
A2: A systematic approach is essential to identify the root cause of poor bioavailability. The initial steps should involve characterizing the fundamental physicochemical and biopharmaceutical properties of this compound. This process can be guided by the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their aqueous solubility and intestinal permeability.
A recommended initial workflow is outlined below:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Fine-tuning CR-1-31-B dosage to reduce toxicity
This technical support center provides researchers, scientists, and drug development professionals with guidance on fine-tuning the dosage of CR-1-31-B to minimize toxicity while maintaining experimental efficacy.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] eIF4A is an RNA helicase that unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a critical step for the initiation of protein synthesis.[3] By binding to eIF4A, this compound clamps it onto specific mRNA sequences, thereby stalling the translation process.[3][4] This leads to the induction of apoptosis (programmed cell death) in cancer cells, which are often highly dependent on efficient protein synthesis for their rapid growth and survival.[2][5]
Q2: What are the known downstream effects of eIF4A inhibition by this compound?
A2: Inhibition of eIF4A by this compound preferentially affects the translation of mRNAs with complex 5' UTRs, which often encode for proteins involved in cell proliferation, survival, and oncogenesis.[6] Notably, this compound has been shown to downregulate the expression of key proteins such as c-FLIP, which is an anti-apoptotic protein, thereby sensitizing cancer cells to apoptosis.[7][8] Additionally, it can suppress the translation of oncogenes like MYC and cell cycle regulators such as Cyclin D1.[9] The activity of eIF4A is a convergence point for major oncogenic signaling pathways, including the PI3K/Akt/mTOR and ERK1/2 pathways.[10]
Q3: Is this compound toxic to non-cancerous cells?
A3: this compound has demonstrated a therapeutic window, showing higher cytotoxicity in rapidly proliferating cancer cell lines compared to primary or non-transformed cells.[4][11] However, like many anti-cancer agents, it can exhibit toxicity to normal cells, and it is crucial to determine the optimal dose for each specific cell type and experimental model to minimize these effects.
Q4: What are the reported in vivo dosages of this compound?
A4: In preclinical mouse models, this compound has been administered intraperitoneally (IP). Reported effective dosages include 0.2 mg/kg daily for 7 days in a pancreatic cancer model and 2 mg/kg every other day for 28 days in a gallbladder cancer model.[2] One study noted that in vivo treatment did not lead to significant changes in body weight or blood cell counts, suggesting it is generally well-tolerated at effective doses.[4]
Troubleshooting Guides
Issue 1: High cytotoxicity observed in non-cancerous or primary control cell lines.
-
Possible Cause: The concentration of this compound is too high for the specific cell type.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Conduct a detailed dose-response experiment using a wide range of this compound concentrations on both your target cancer cells and your non-cancerous control cells. This will allow you to determine the IC50 (half-maximal inhibitory concentration) for each cell line and identify a concentration that is cytotoxic to cancer cells but has minimal effect on normal cells.
-
Reduce Incubation Time: If reducing the concentration compromises efficacy in cancer cells, consider shortening the incubation time. Assess cytotoxicity at multiple time points (e.g., 24, 48, and 72 hours) to find a window where cancer cells are affected, and normal cells remain viable.
-
Use a More Sensitive Assay: Employ a more sensitive cytotoxicity assay that can detect subtle differences in cell viability at lower drug concentrations.
-
Issue 2: Loss of anti-cancer efficacy when reducing the dosage to minimize toxicity.
-
Possible Cause: The therapeutic window for your specific cancer and normal cell models is very narrow.
-
Troubleshooting Steps:
-
Combination Therapy: Consider combining a lower, less toxic dose of this compound with another therapeutic agent. This compound has been shown to sensitize cancer cells to other treatments, such as TRAIL-mediated apoptosis and CDK4/6 inhibitors.[7][8][9] This synergistic effect may allow for a reduction in the dosage of this compound while maintaining or even enhancing its anti-cancer activity.
-
Pulsed Dosing: Instead of continuous exposure, try a pulsed dosing regimen where the cells are treated with a higher concentration of this compound for a short period, followed by a drug-free period. This can sometimes reduce overall toxicity while still inducing the desired effect in cancer cells.
-
Optimize Vehicle Control: Ensure that the vehicle used to dissolve this compound (e.g., DMSO) is not contributing to the cytotoxicity at the concentrations used. Always include a vehicle-only control in your experiments.
-
Issue 3: Inconsistent results in in vivo studies.
-
Possible Cause: Variability in drug administration, animal metabolism, or tumor burden.
-
Troubleshooting Steps:
-
Determine the Maximum Tolerated Dose (MTD): Before large-scale efficacy studies, perform an MTD study to determine the highest dose of this compound that can be administered without causing unacceptable side effects. This will provide a safe upper limit for your dosage.
-
Standardize Procedures: Ensure consistency in the route and timing of administration, as well as the age, weight, and strain of the animals used.
-
Monitor for Toxicity: Regularly monitor the animals for signs of toxicity, including weight loss, changes in behavior, and other clinical signs. If toxicity is observed, consider reducing the dose or frequency of administration.
-
Data Presentation
Table 1: In Vivo Dosage of this compound in Murine Models
| Cancer Model | Dosage | Administration Route | Dosing Schedule | Reference |
| Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg | Intraperitoneal (IP) | Daily for 7 days | [2] |
| Gallbladder Cancer | 2 mg/kg | Intraperitoneal (IP) | Once every 2 days for 28 days | [2] |
Table 2: In Vitro IC50 Values of this compound in Various Cell Lines
Disclaimer: The following IC50 values are based on published literature and may vary depending on the specific experimental conditions (e.g., cell density, incubation time, assay method). Researchers should determine the IC50 for their specific cell lines and conditions.
| Cell Line | Cancer Type | Incubation Time | IC50 (nM) | Reference |
| SH-SY5Y | Neuroblastoma | 48 hours | 20 | [2] |
| Kelly | Neuroblastoma | 48 hours | 4 | [2] |
| GBC-SD | Gallbladder Cancer | Not Specified | ~100 | [7][8] |
| SGC-996 | Gallbladder Cancer | Not Specified | ~100 | [7][8] |
| 4T1 | Triple-Negative Breast Cancer | 2 days | Not specified, but potent | [11] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 2 days | Not specified, but potent | [11] |
| BT474 | ER+/HER2+ Breast Cancer | 4 days | Not specified, but potent | [11] |
| IMR-90 | Non-transformed lung fibroblast | 2 days | Modest cytostatic effect | [11] |
| MRC-5 | Non-transformed lung fibroblast | 2 days | Modest cytostatic effect | [11] |
| HUVEC | Human Umbilical Vein Endothelial Cells | 2 days | Modest cytostatic effect | [11] |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of this compound in a cell line of interest.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density.
-
Incubate for 24 hours to allow for cell attachment and recovery.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a range of concentrations. It is advisable to use a wide range initially (e.g., 0.1 nM to 10 µM) to capture the full dose-response curve.
-
Remove the culture medium from the cells and replace it with a medium containing the different concentrations of this compound. Include vehicle-only and no-treatment controls.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value.
-
Protocol 2: In Vivo Maximum Tolerated Dose (MTD) Study in Mice
This protocol outlines a general procedure to determine the MTD of this compound in mice. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
-
Animal Acclimatization:
-
Acclimatize the mice to the facility for at least one week before the experiment.
-
-
Group Allocation:
-
Randomly assign mice to several groups (e.g., 5-6 groups) with a small number of animals per group (e.g., 3-5 mice). One group will serve as the vehicle control.
-
-
Dose Selection and Administration:
-
Based on in vitro data and literature, select a range of doses. A common approach is to use a dose-escalation scheme (e.g., 0.1, 0.5, 1, 2, 5 mg/kg).
-
Administer this compound via the desired route (e.g., intraperitoneal injection) according to the planned dosing schedule (e.g., daily, every other day).
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, including changes in weight, appearance (e.g., ruffled fur), behavior (e.g., lethargy), and food/water intake.
-
Record body weight at least twice a week.
-
-
Endpoint Determination:
-
The MTD is typically defined as the highest dose that does not cause:
-
More than a 10-20% loss of body weight.
-
Significant, irreversible, or life-threatening clinical signs of toxicity.
-
Mortality.
-
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy and consider collecting major organs for histopathological analysis to identify any potential organ-specific toxicities.
-
Mandatory Visualizations
Caption: Signaling pathway of eIF4A inhibition by this compound.
Caption: Experimental workflow for this compound dosage optimization.
References
- 1. ascopubs.org [ascopubs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting eIF4A triggers an interferon response to synergize with chemotherapy and suppress triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NRF2 Activation Confers Resistance to eIF4A Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
Validation & Comparative
A Head-to-Head Comparison of eIF4A Inhibitors: CR-1-31-B vs. Silvestrol
In the landscape of cancer therapeutics, the inhibition of protein synthesis has emerged as a promising strategy. Specifically, targeting the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase essential for the initiation of translation, has garnered significant attention. Among the molecules that target eIF4A, the natural product silvestrol and the synthetic rocaglate CR-1-31-B have shown considerable potential. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers, scientists, and drug development professionals in their understanding and potential application of these compounds.
Mechanism of Action: A Shared Target
Both this compound and silvestrol exert their anticancer effects by inhibiting eIF4A.[1] They function by clamping eIF4A onto specific mRNA transcripts, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell growth, proliferation, and survival. This action stalls the translation initiation complex, leading to an inhibition of protein synthesis and subsequently inducing apoptosis in cancer cells.[1][2]
In Vitro Efficacy: A Look at the Numbers
The cytotoxic and antiproliferative activities of this compound and silvestrol have been evaluated in a multitude of cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50) from various studies. It is important to note that these values are derived from different experimental setups and should be interpreted with this in mind.
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/LC50 (nM) | Exposure Time | Reference |
| BJAB | Burkitt's Lymphoma | Protein Synthesis Inhibition ([³⁵S]Met incorporation) | 0.5 | 72h | [3] |
| BJAB | Burkitt's Lymphoma | Cytotoxicity (PI staining) | 1.5 | 72h | [3] |
| SH-SY5Y | Neuroblastoma | Cell Viability | 20 | 48h | [3] |
| Kelly | Neuroblastoma | Cell Viability | 4 | 48h | [3] |
| GBC-SD | Gallbladder Cancer | Cell Viability | ~100 | 48h | [4] |
| SGC-996 | Gallbladder Cancer | Cell Viability | ~100 | 48h | [4] |
Table 2: In Vitro Efficacy of Silvestrol in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50/LC50 (nM) | Exposure Time | Reference |
| CLL | Chronic Lymphocytic Leukemia | Cytotoxicity (MTT assay) | 6.9 (LC50) | 72h | [2] |
| LNCaP | Prostate Cancer | Apoptosis (TUNEL assay) | 30-120 (significant increase) | 24h | [5] |
| MDA-MB-231 | Breast Cancer | Protein Synthesis Inhibition | ~60 | 1h | [1] |
| PC-3 | Prostate Cancer | Protein Synthesis Inhibition | ~60 | 1h | [1] |
| T-47D | Breast Cancer | Cell Viability | 5.46 | Not Specified | [6] |
| MDA-MB-435 | Melanoma | Cell Viability (MTS assay) | Concentration-dependent | 72h | [7] |
| HCC cell lines | Hepatocellular Carcinoma | Cell Growth | 12.5 - 86 | Not Specified | [8] |
| MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | Cell Viability | 2.7 | Not Specified | [8] |
| FLT3-wt | Acute Myeloid Leukemia | Cell Viability | 3.8 | Not Specified | [8] |
Signaling Pathways and Cellular Effects
The inhibition of eIF4A by this compound and silvestrol triggers a cascade of downstream events, ultimately leading to apoptosis. A key event is the downregulation of anti-apoptotic proteins like Mcl-1 and Bcl-2.[2][8] This disruption of the mitochondrial apoptotic pathway is a central mechanism of their anticancer activity.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to evaluate the efficacy of these compounds.
Cell Viability Assay (MTT/MTS Assay)
Objective: To determine the concentration of the compound that inhibits cell viability by 50% (IC50).
Protocol Outline:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or silvestrol for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells.
-
Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.[4][9]
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic cells following treatment.
Protocol Outline:
-
Cell Treatment: Treat cancer cells with the desired concentration of this compound or silvestrol for a specific time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI). Incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis.[7]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of the compounds in a living organism.
Protocol Outline:
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Compound Administration: Administer this compound or silvestrol to the mice via a specified route (e.g., intraperitoneal injection) and schedule. A vehicle control group is also included.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).[10][11]
In Vivo Efficacy
Both this compound and silvestrol have demonstrated anti-tumor activity in preclinical in vivo models.
-
This compound: In a murine orthotopic transplant model of pancreatic ductal adenocarcinoma, this compound administered at 0.2 mg/kg daily via intraperitoneal injection effectively inhibited protein synthesis and tumor growth.[3] In a gallbladder cancer xenograft model, 2 mg/kg of this compound given intraperitoneally every other day for 28 days reduced tumor growth and increased apoptosis.[3]
-
Silvestrol: In a xenograft model using 697 ALL cells, silvestrol administered at 1.5 mg/kg every other day significantly extended the survival of the mice.[10] In an orthotopic human hepatocellular carcinoma xenograft model, silvestrol at 0.4 mg/kg showed an anti-tumor effect without obvious toxicity.[8]
Summary and Conclusion
This compound, as a synthetic compound, may offer advantages in terms of scalability and chemical modification for optimizing pharmacokinetic properties. Silvestrol, a natural product, has a longer history of investigation and has demonstrated efficacy in a broad array of models.
The choice between these two compounds for further research and development will likely depend on the specific cancer type being targeted, the desired pharmacokinetic profile, and considerations regarding synthesis and availability. This guide provides a foundational comparison to inform such decisions, highlighting the potent anti-tumor activities of both molecules and their shared mechanism of targeting the translation initiation factor eIF4A. Further direct comparative studies are warranted to definitively delineate their relative therapeutic potential.
References
- 1. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Silvestrol, a Potential Anticancer Rocaglate Derivative from Aglaia foveolata, Induces Apoptosis in LNCaP Cells through the Mitochondrial/Apoptosome Pathway without Activation of Executioner Caspase-3 or -7 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The eIF4A inhibitor silvestrol sensitizes T-47D ductal breast carcinoma cells to external-beam radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to eIF4A Inhibitors in Antiviral Research: CR-1-31-B versus Zotatifin
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antiviral performance of two prominent eIF4A inhibitors, CR-1-31-B and zotatifin. This analysis is supported by experimental data to inform strategic decisions in antiviral drug development.
The eukaryotic initiation factor 4A (eIF4A) is a crucial host protein that many RNA viruses hijack for the translation of their own proteins, making it a compelling target for broad-spectrum antiviral therapies. Both this compound and zotatifin are potent inhibitors of eIF4A, belonging to the rocaglate class of compounds. They function by clamping specific mRNA sequences onto eIF4A, thereby stalling translation initiation.[1][2] This guide delves into a head-to-head comparison of their antiviral efficacy, cytotoxicity, and mechanistic nuances based on available preclinical data.
Data Presentation
Antiviral Activity
Both this compound and zotatifin have demonstrated potent antiviral activity against a range of RNA viruses, most notably coronaviruses. The following tables summarize their half-maximal effective concentrations (EC50) from various in vitro studies.
| This compound: Antiviral Activity (EC50) | ||
| Virus | Cell Line | EC50 (nM) |
| SARS-CoV-2 | Vero E6 | ~1.8[1][3][4] |
| MERS-CoV | MRC-5 | ~1.9 |
| HCoV-229E | MRC-5 | ~2.9 |
| Zika Virus (ZIKV) | A549 | 1.13[5] |
| Lassa Virus (LASV) | Primary Murine Hepatocytes | Not explicitly quantified but effective at low nM[5] |
| Crimean-Congo Hemorrhagic Fever Virus (CCHFV) | Primary Murine Hepatocytes | Not explicitly quantified but effective at low nM[5] |
| Zotatifin: Antiviral Activity (EC50) | ||
| Virus | Cell Line | EC50 (nM) |
| SARS-CoV-2 | Vero E6 | 41.6[6] |
| MERS-CoV | MRC-5 | 4.3[6] |
| HCoV-229E | MRC-5 | 3.9[6] |
Cytotoxicity
A critical aspect of any antiviral candidate is its safety profile. The following table presents the half-maximal cytotoxic concentration (CC50) for both compounds in different cell lines.
| Cytotoxicity Profile (CC50) | |||
| Compound | Cell Line | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | Vero E6 | >100 nM[1] | >55.6 (for SARS-CoV-2) |
| Zotatifin | MRC-5 | Not explicitly quantified but less cytotoxic than this compound[7] | Not available |
A direct comparison study highlighted that while this compound and the natural rocaglate silvestrol are more potent antivirals, zotatifin exhibits lower cytotoxicity towards host immune cells.[7][8]
Key Experimental Protocols
Viral Titer Reduction Assay (Plaque Assay)
This assay is the gold standard for quantifying infectious virus particles.
Methodology:
-
Cell Seeding: Plate a monolayer of susceptible cells (e.g., Vero E6 for SARS-CoV-2) in 6-well plates and incubate until confluent.
-
Virus Dilution: Prepare serial 10-fold dilutions of the viral stock in serum-free medium.
-
Infection: Remove the growth medium from the cells and infect with the viral dilutions for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: Following infection, remove the virus inoculum and wash the cells. Add an overlay medium containing different concentrations of this compound or zotatifin. The overlay, often containing agarose or carboxymethylcellulose, restricts virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C for 2-3 days until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% paraformaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: The number of plaque-forming units (PFU) per milliliter is calculated. The EC50 value is determined by the concentration of the compound that reduces the plaque number by 50% compared to the untreated control.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Incubation: Treat the cells with various concentrations of this compound or zotatifin for a period that mirrors the antiviral assay (e.g., 24-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the untreated control cells. The CC50 value is the compound concentration that reduces cell viability by 50%.
Mechanism of Action Assay (Dual-Luciferase Reporter Assay)
This assay is used to confirm that the antiviral activity is due to the inhibition of eIF4A-dependent translation.
Methodology:
-
Plasmid Construction: A dual-luciferase reporter plasmid is engineered. The firefly luciferase gene is placed under the control of a viral 5' untranslated region (UTR) that is dependent on eIF4A for translation. A Renilla luciferase gene under the control of a cap-dependent, eIF4A-independent promoter serves as an internal control.
-
Transfection: Transfect host cells (e.g., HEK293T) with the reporter plasmid.
-
Compound Treatment: Treat the transfected cells with different concentrations of this compound or zotatifin.
-
Cell Lysis: After a suitable incubation period, lyse the cells to release the luciferases.
-
Luciferase Activity Measurement: Measure the activity of both fire-fly and Renilla luciferases sequentially using a luminometer and specific substrates for each enzyme.
-
Data Analysis: The ratio of firefly to Renilla luciferase activity is calculated. A decrease in this ratio with increasing compound concentration indicates specific inhibition of eIF4A-dependent translation.
Mandatory Visualizations
Signaling Pathway of eIF4A Inhibition
Caption: Mechanism of antiviral action by this compound and zotatifin via inhibition of eIF4A.
Experimental Workflow for Antiviral Compound Screening
Caption: A generalized workflow for screening the antiviral efficacy and cytotoxicity of compounds.
Conclusion
Both this compound and zotatifin are potent eIF4A inhibitors with significant antiviral activity against coronaviruses and other RNA viruses. The available data suggests that this compound is a more potent antiviral agent in vitro, exhibiting a lower EC50 against SARS-CoV-2.[1][3][4][6] However, zotatifin appears to have a more favorable cytotoxicity profile, particularly in immune cells, which could translate to a better therapeutic window in vivo.[7][8]
The choice between these two compounds for further development may depend on the specific viral target, the desired therapeutic index, and the clinical context. Zotatifin has progressed to Phase 1b clinical trials for the treatment of COVID-19, indicating a promising safety profile in humans.[9][10] Further head-to-head in vivo studies are necessary to fully elucidate the comparative efficacy and safety of these promising antiviral candidates. The host-targeting mechanism of both compounds presents a high barrier to the development of viral resistance, a significant advantage in the fight against rapidly evolving RNA viruses.
References
- 1. static.igem.wiki [static.igem.wiki]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. assaygenie.com [assaygenie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubcompare.ai [pubcompare.ai]
- 10. broadpharm.com [broadpharm.com]
Validating the In Vivo Anti-Tumor Efficacy of CR-1-31-B: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anti-tumor effects of CR-1-31-B, a potent eIF4A inhibitor, against other anti-cancer agents. The information presented is supported by experimental data to aid in the evaluation of this compound for cancer therapy research and development.
Comparative Analysis of In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in various preclinical cancer models. This section compares its efficacy with other established and emerging cancer therapeutics, focusing on key performance indicators such as tumor growth inhibition and impact on survival.
Pancreatic Ductal Adenocarcinoma (PDAC)
| Compound | Dosage and Administration | Animal Model | Key Findings |
| This compound | 0.2 mg/kg; IP; daily for 7 days | Murine orthotopic transplant of pancreatic ductal adenocarcinoma | Effectively inhibited protein synthesis and tumor growth.[1] |
Gallbladder Cancer (GBC)
This compound has been shown to reduce tumor growth and sensitize gallbladder cancer cells to TRAIL-mediated apoptosis in a xenograft model.[2][3][4] This suggests a potential combination therapy approach.
| Treatment Group | Dosage and Administration | Animal Model | Tumor Volume Reduction (Compared to Control) | Increase in Apoptosis (TUNEL Assay) |
| This compound | 2 mg/kg; IP; once every 2 days for 28 days | BALB/c nude mice with GBC-SD cell xenografts | Significant reduction | Significant increase |
| TRAIL | Not specified | BALB/c nude mice with GBC-SD cell xenografts | Weakly cytotoxic alone | Modest increase |
| This compound + TRAIL | This compound: 2 mg/kg; TRAIL: Not specified | BALB/c nude mice with GBC-SD cell xenografts | Significantly greater reduction than either agent alone | Markedly increased compared to single agents |
Neuroblastoma
ER+ Breast Cancer
A synergistic effect has been observed when combining this compound with the CDK4/6 inhibitor palbociclib in an orthotopic xenograft model of ER+ breast cancer.[6] This combination effectively suppressed tumor growth.[6]
| Treatment Group | Dosage and Administration | Animal Model | Key Findings |
| This compound | 0.35 mg/kg | Nude mice with MCF-7 orthotopic xenografts | Modest tumor growth suppression |
| Palbociclib | 45 mg/kg | Nude mice with MCF-7 orthotopic xenografts | Modest tumor growth suppression |
| This compound + Palbociclib | This compound: 0.35 mg/kg; Palbociclib: 45 mg/kg | Nude mice with MCF-7 orthotopic xenografts | Synergistic suppression of tumor growth |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and aid in the design of future studies.
Gallbladder Cancer Xenograft Model
-
Cell Line: GBC-SD human gallbladder cancer cells.
-
Animals: Female BALB/c nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10^6 GBC-SD cells were suspended in 100 µL of PBS and injected subcutaneously into the right flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 100 mm³, mice were randomly assigned to four groups (n=5 per group):
-
Control (vehicle)
-
This compound (2 mg/kg in 60 μL olive oil, intraperitoneal injection every two days for 28 days)[1]
-
TRAIL (dosage not specified, administered as per study protocol)
-
This compound + TRAIL
-
-
Monitoring: Tumor volume and body weight were measured every two days. Tumor volume was calculated using the formula: (length × width²) / 2.
-
Endpoint Analysis: After 28 days, mice were euthanized, and tumors were excised for histological analysis, including TUNEL and cleaved-caspase-3 staining to assess apoptosis.
Pancreatic Ductal Adenocarcinoma Orthotopic Model
-
Animal Model: Murine orthotopic transplant model of pancreatic ductal adenocarcinoma.
-
Treatment: this compound was administered via intraperitoneal injection at a dose of 0.2 mg/kg daily for 7 days.[1]
-
Endpoint Analysis: The primary outcome was the inhibition of tumor growth, which was assessed at the end of the treatment period.
Visualizing the Mechanism of Action and Experimental Workflow
This compound Signaling Pathway in Gallbladder Cancer
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to eIF4A Inhibitors: Cross-Validation of CR-1-31-B's Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic rocaglate CR-1-31-B with other prominent eIF4A inhibitors, Silvestrol and Zotatifin. We will delve into their shared mechanism of action, compare their performance based on available experimental data, and provide detailed protocols for key assays to support further research and validation.
Mechanism of Action: Targeting the Engine of Protein Synthesis
This compound, Silvestrol, and Zotatifin are all potent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A). eIF4A is an RNA helicase that plays a crucial role in the initiation of protein synthesis by unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), which allows for the binding of the ribosome.
These compounds function by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation initiation process. This leads to a global reduction in protein synthesis, with a preferential effect on the translation of mRNAs with complex, structured 5' UTRs. Many of these mRNAs encode for proteins that are critical for cancer cell survival and proliferation, such as c-MYC, Mcl-1, and cyclins. By inhibiting the production of these key oncoproteins, these eIF4A inhibitors induce cell cycle arrest and apoptosis in cancer cells.
Performance Comparison: In Vitro and In Vivo Efficacy
The following tables summarize the available quantitative data for this compound and its alternatives, Silvestrol and Zotatifin, across various cancer cell lines and in vivo models.
Table 1: In Vitro Cytotoxicity (IC50/GI50) of eIF4A Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50/GI50 (nM) | Assay Type | Citation |
| This compound | SH-SY5Y | Neuroblastoma | 20 | MTT | |
| Kelly | Neuroblastoma | 4 | MTT | ||
| GBC-SD | Gallbladder Cancer | ~100 | MTT | ||
| SGC-996 | Gallbladder Cancer | ~100 | MTT | ||
| BJAB | B-cell Lymphoma | 1.5 | PI Staining | ||
| NIH3T3 | Mouse Embryonic Fibroblast | 9 | SRB Assay | ||
| Silvestrol | U251 | Glioblastoma | 22.88 | MTT | [1] |
| U87 | Glioblastoma | 13.15 | MTT | [1] | |
| T-47D | Breast Cancer | 5.46 | MTT | [2] | |
| LNCaP | Prostate Cancer | 1-7 | Not Specified | [3] | |
| Various | Lung, Breast Cancer | 1-7 | Not Specified | [3] | |
| Zotatifin (eFT226) | MDA-MB-231 | Breast Cancer | <15 | CellTiter-Glo | [4] |
| TMD8 | B-cell Lymphoma | 4.1 | CellTiter-Glo | [4] | |
| SU-DHL-2 | B-cell Lymphoma | 3 | CellTiter-Glo | [4] | |
| HBL1 | B-cell Lymphoma | 5.6 | CellTiter-Glo | [4] | |
| Pfeiffer | B-cell Lymphoma | 3.7 | CellTiter-Glo | [4] |
Table 2: In Vivo Efficacy of eIF4A Inhibitors in Xenograft Models
| Compound | Cancer Model | Dosing Regimen | Outcome | Citation |
| This compound | Gallbladder Cancer (GBC-SD xenograft) | 2 mg/kg, IP, every 2 days for 28 days | Reduced tumor growth, initiated TRAIL-induced apoptosis | |
| Pancreatic Ductal Adenocarcinoma (orthotopic) | 0.2 mg/kg, IP, daily for 7 days | Effectively inhibited protein synthesis and tumor growth | ||
| Silvestrol | Not Specified | Not Specified | Suppresses xenograft tumor growth | [4] |
| Zotatifin (eFT226) | B-cell Lymphoma (TMD8, HBL1, Pfeiffer, etc. xenografts) | 1 mg/kg, IV, for 14-22 days | Inhibited tumor growth by 37-97% | [4] |
Combination Therapies: Enhancing Anti-Cancer Activity
A promising strategy to enhance the therapeutic efficacy of eIF4A inhibitors is through combination with other anti-cancer agents.
-
This compound has been shown to sensitize gallbladder cancer cells to TRAIL-mediated apoptosis.[5]
-
Silvestrol has demonstrated synergistic effects when combined with cisplatin and oxaliplatin.
-
Zotatifin is being evaluated in clinical trials in combination with fulvestrant and abemaciclib for the treatment of ER+/HER2- breast cancer.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the validation and comparison of eIF4A inhibitors.
Cell Viability (MTT) Assay
Objective: To determine the concentration of the compound that inhibits cell growth by 50% (IC50 or GI50).
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest compound concentration).[6]
-
Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[6]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization buffer (e.g., DMSO or a solution of 40% DMF, 16% SDS, and 2% acetic acid) to each well to dissolve the formazan crystals.[6][7]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50/GI50 value.
Apoptosis (Annexin V/PI Staining) Assay
Objective: To quantify the percentage of apoptotic and necrotic cells following compound treatment.
Protocol:
-
Cell Treatment: Seed and treat cells with the desired concentrations of the compound for the specified duration.
-
Cell Harvesting: For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells twice with cold PBS.[1]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[1]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[1] Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Western Blot Analysis
Objective: To detect the expression levels of specific proteins involved in the signaling pathway affected by the compound.
Protocol:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by size on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the protein of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-10 million cells in PBS or Matrigel) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal or intravenous injection) and vehicle control according to the predetermined dosing schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry, or Western blotting).
Visualizing the Mechanism and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the core signaling pathway and a typical experimental workflow.
Caption: Mechanism of action of eIF4A inhibitors.
Caption: General experimental workflow.
References
- 1. Pharmacologic Inhibition of EIF4A Blocks NRF2 Synthesis to Prevent Osteosarcoma Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Annexin V Staining Protocol [bdbiosciences.com]
- 8. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Synergistic Anti-Cancer Effects of CR-1-31-B Combination Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of CR-1-31-B, a potent eIF4A inhibitor, in combination with other anti-cancer agents. The data presented herein is derived from preclinical studies and aims to inform further research and development in targeted cancer therapy.
Introduction to this compound
This compound is a synthetic rocaglate that functions as a powerful inhibitor of the eukaryotic translation initiation factor 4A (eIF4A). By clamping eIF4A onto specific mRNA transcripts, this compound impedes the initiation of protein synthesis, leading to the induction of apoptosis in cancer cells. This mechanism of action makes this compound a promising candidate for combination therapies, aiming to enhance the efficacy of existing anti-cancer drugs and overcome resistance.
Comparative Analysis of this compound Combination Therapies
This guide focuses on two notable combination therapies involving this compound:
-
This compound and TRAIL in Gallbladder Cancer: This combination demonstrates a significant synergistic effect in overcoming resistance to TRAIL-induced apoptosis in gallbladder cancer cells.
-
This compound and Venetoclax in Acute Myeloid Leukemia (AML): Preclinical evidence suggests a synergistic relationship between this compound and the BCL2 inhibitor Venetoclax in AML cell lines.
This compound and TRAIL in Gallbladder Cancer
The combination of this compound with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) has been shown to effectively sensitize TRAIL-resistant gallbladder cancer (GBC) cells to apoptosis.
Quantitative Data Summary
Table 1: In Vitro Efficacy of this compound and TRAIL Combination in Gallbladder Cancer Cell Lines
| Cell Line | Treatment | Cell Viability (% of Control) | Colony Formation (% of Control) | Apoptosis Rate (%) |
| GBC-SD | Control | 100 | 100 | - |
| This compound (100 nM) | ~50 | Not significantly reduced | 9.77 | |
| TRAIL (100 ng/ml) | ~90 | Not significantly reduced | 22.28 | |
| This compound + TRAIL | Significantly Reduced | Significantly Reduced | 41.48 | |
| SGC-996 | Control | 100 | 100 | - |
| This compound (100 nM) | ~55 | Not significantly reduced | 10.5 | |
| TRAIL (100 ng/ml) | ~85 | Not significantly reduced | 23.1 | |
| This compound + TRAIL | Significantly Reduced | Significantly Reduced | 41.5 |
Data extracted from "Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP". The IC50 of this compound in both cell lines was approximately 100 nM.
Mechanism of Synergy
The synergistic effect of the this compound and TRAIL combination stems from the ability of this compound to downregulate the expression of c-FLIP, a key inhibitor of the TRAIL-induced apoptotic pathway. By inhibiting the translation of c-FLIP, this compound allows for the activation of the caspase cascade, thereby restoring sensitivity to TRAIL.
A Comparative Analysis of CR-1-31-B and Other eIF4A Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the eIF4A inhibitor CR-1-31-B with other notable inhibitors, supported by experimental data and detailed methodologies. Eukaryotic initiation factor 4A (eIF4A) is a key enzyme in the initiation of protein synthesis, making it a critical target in oncology and virology.
This guide will delve into the performance of this compound, a synthetic rocaglate, and compare it with other well-characterized eIF4A inhibitors such as Zotatifin (eFT226) and Silvestrol. The comparison will focus on their mechanism of action, inhibitory concentrations, and effects on cellular processes, presenting quantitative data in accessible tables and outlining the protocols for key experiments.
Mechanism of Action: Clamping Down on Translation
eIF4A, an ATP-dependent RNA helicase, is a crucial component of the eIF4F complex, which unwinds the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs) to facilitate ribosome scanning and the initiation of translation.[1][2] Inhibitors of eIF4A disrupt this process, leading to a blockage of protein synthesis, particularly of mRNAs with complex, structured 5' UTRs that often encode oncoproteins.
This compound, like other rocaglates, exhibits its inhibitory effect by perturbing the interaction between eIF4A and RNA.[1] Specifically, these compounds are known to "clamp" eIF4A onto specific polypurine sequences within the mRNA.[3][4] This stabilized eIF4A-RNA complex creates a steric barrier that blocks the scanning 43S pre-initiation complex, thereby inhibiting translation.[5] Zotatifin and Silvestrol share a similar mechanism of action, promoting the binding of eIF4A to mRNA and interfering with the assembly of the eIF4F initiation complex.[6][7][8]
Quantitative Comparison of eIF4A Inhibitors
The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound, Zotatifin, and Silvestrol in various cancer cell lines. These values highlight the potent, often nanomolar, activity of these compounds.
| This compound | ||
| Cell Line | IC50 (nM) | Reference |
| SH-SY5Y (Neuroblastoma) | 20 (48h) | [3] |
| Kelly (Neuroblastoma) | 4 (48h) | [3] |
| GBC-SD (Gallbladder Cancer) | ~100 (48h) | [9] |
| SGC-996 (Gallbladder Cancer) | ~100 (48h) | [9] |
| JJN3 (Multiple Myeloma) | 5 | [10] |
| Zotatifin (eFT226) | ||
| Assay/Cell Line | IC50/GI50 (nM) | Reference |
| eIF4A binding to 5'-UTR | 2 | [6][7] |
| MDA-MB-231 (Breast Cancer) | <15 (GI50) | [7] |
| In vitro translation (AGAGAG 5'-UTR) | 1.5 | [7] |
| In vitro translation (GGCGGC 5'-UTR) | 13.8 | [7] |
| In vitro translation (CCGCCG 5'-UTR) | 92.5 | [7] |
| In vitro translation (CAACAA 5'-UTR) | 217.5 | [7] |
| Silvestrol | ||
| Cell Line | IC50 (nM) | Reference |
| Various Cancer Cell Lines | 1 - 7 | [6] |
| U251 (Glioblastoma) | 22.883 (24h) | [11] |
| U87 (Glioblastoma) | 13.152 (24h) | [11] |
| HCC (Hepatocellular Carcinoma) | 12.5 - 86 | [2] |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. apexbt.com [apexbt.com]
- 5. Yeast eIF4A enhances recruitment of mRNAs regardless of their structural complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. ChemGood [chemgood.com]
- 9. colourcontrast.cc [colourcontrast.cc]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
Predicting Responsiveness to CR-1-31-B: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of precision oncology, the development of targeted therapies is intrinsically linked to the identification of predictive biomarkers. This guide provides a comprehensive comparison of biomarkers for predicting response to CR-1-31-B, a novel inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), and its alternatives. We present supporting experimental data, detailed methodologies for biomarker assessment, and visualizations of key cellular pathways to aid in the strategic development of this promising therapeutic agent.
Introduction to this compound and the Role of eIF4A in Cancer
This compound is a synthetic rocaglate that potently and specifically inhibits eIF4A, an RNA helicase that is a critical component of the eIF4F complex. This complex is responsible for unwinding the 5' untranslated region (5'-UTR) of messenger RNAs (mRNAs), a crucial step for the initiation of protein synthesis. Many oncoproteins, due to their complex 5'-UTR structures, are highly dependent on eIF4A activity for their translation. By inhibiting eIF4A, this compound selectively blocks the synthesis of these key cancer-driving proteins, leading to cell cycle arrest and apoptosis in various cancer models.
The clinical development of eIF4A inhibitors necessitates the identification of patient populations most likely to benefit from this therapeutic strategy. This guide explores potential biomarkers for this compound and compares them with those for other eIF4A inhibitors, namely Zotatifin and Silvestrol.
Comparison of Predictive Biomarkers for eIF4A Inhibitors
The following table summarizes the key predictive biomarkers identified for this compound and its alternatives, along with the rationale for their selection and available quantitative data.
| Biomarker | This compound | Zotatifin | Silvestrol | Rationale |
| eIF4A1 Expression | High expression may predict sensitivity. | High expression may predict sensitivity. | High expression may predict sensitivity. | As the direct target of these inhibitors, higher levels of eIF4A1 may indicate cellular dependency and thus greater susceptibility to inhibition. |
| c-FLIP Expression | Low baseline or downregulation upon treatment may predict sensitivity to this compound in combination with TRAIL. | Not established. | Not established. | This compound can sensitize cancer cells to TRAIL-induced apoptosis by downregulating the anti-apoptotic protein c-FLIP. |
| MYC/MYCN Amplification | Amplification and high expression in neuroblastoma may predict sensitivity. | Not established. | Not established. | MYC and MYCN are oncoproteins with structured 5'-UTRs, making their translation sensitive to eIF4A inhibition. This compound has been shown to downregulate MYC and MYCN protein levels. |
| mTOR Pathway Activity | Not established. | High "mTOR activity score" (phosphorylated mTOR, p70S6K, Rictor, rpS6) is associated with greater sensitivity. | Not established. | The mTOR pathway is a key regulator of cap-dependent translation, and its hyperactivity can indicate a reliance on the eIF4F complex. |
| Interferon Signature | Not established. | Induction of an interferon-stimulated gene (ISG) signature serves as a pharmacodynamic biomarker. | Not established. | Zotatifin treatment has been shown to induce an interferon response in cancer cells. |
| FLT3 and miR-155 Expression | Not established. | Not established. | In Acute Myeloid Leukemia (AML), high expression of FLT3 (especially with ITD mutations) and miR-155 may predict sensitivity. | Silvestrol has been shown to inhibit the translation of FLT3 and reduce the levels of the oncomiR miR-155 in AML cells. |
Quantitative Data Supporting Biomarker-Driven Treatment Response
The following tables present a summary of quantitative data from preclinical and clinical studies supporting the predictive value of the identified biomarkers.
Table 1: Preclinical Sensitivity of Cancer Cell Lines to eIF4A Inhibitors Based on Biomarker Status
| Cell Line | Cancer Type | Biomarker Status | This compound (IC50, nM) | Zotatifin (IC50, nM) | Silvestrol (IC50, nM) | Reference |
| Kelly | Neuroblastoma | MYCN Amplified | ~4 | - | - | [1] |
| SH-SY5Y | Neuroblastoma | MYCN Non-amplified | ~20 | - | - | [1] |
| MV4-11 | AML | FLT3-ITD | - | - | 2.7 | [2][3] |
| THP-1 | AML | FLT3-wt | - | - | 3.8 | [2][3] |
Table 2: Clinical Trial Data for Zotatifin in Patients with ER+ Metastatic Breast Cancer
| Biomarker Status | Treatment | Objective Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference |
| ER+ | Zotatifin + Fulvestrant | 1 confirmed Partial Response (out of 18) | - | [4][5] |
| ER+ | Zotatifin + Fulvestrant + Abemaciclib | 21% (4 out of 19) | 74% | [4] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and biomarker discovery processes, the following diagrams were generated using Graphviz.
Caption: Signaling pathway of this compound action.
Caption: General workflow for biomarker discovery.
Experimental Protocols
Detailed methodologies for the assessment of key biomarkers are provided below.
eIF4A1 Immunohistochemistry (IHC) Protocol for Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (3 changes, 5 minutes each).
-
Transfer to 100% ethanol (2 changes, 3 minutes each).
-
Transfer to 95% ethanol (1 change, 3 minutes).
-
Transfer to 70% ethanol (1 change, 3 minutes).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-40 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Wash with PBS.
-
Block non-specific binding with 5% normal goat serum in PBS for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with a primary antibody against eIF4A1 (diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash with PBS.
-
Develop with a DAB chromogen solution until desired staining intensity is reached.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded alcohols and xylene.
-
Mount with a permanent mounting medium.
-
c-FLIP Western Blot Protocol for Cancer Cell Lines
-
Cell Lysis:
-
Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes and centrifuge to pellet cell debris.
-
Determine protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature protein lysates by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against c-FLIP (diluted according to manufacturer's instructions) overnight at 4°C.
-
-
Secondary Antibody and Detection:
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
MYCN Gene Amplification Analysis by Droplet Digital PCR (ddPCR)
-
DNA Extraction:
-
Extract genomic DNA from tumor tissue or cell lines using a commercially available kit.
-
-
ddPCR Reaction Setup:
-
Prepare a reaction mix containing ddPCR Supermix for Probes (No dUTP), a TaqMan probe and primer set for MYCN, a TaqMan probe and primer set for a reference gene (e.g., RPPH1), and the genomic DNA sample.
-
-
Droplet Generation:
-
Load the reaction mix into a droplet generator to create an emulsion of oil and aqueous droplets, each containing the PCR reaction components.
-
-
PCR Amplification:
-
Transfer the droplet emulsion to a 96-well plate and perform PCR amplification using a thermal cycler.
-
-
Droplet Reading and Analysis:
Conclusion
The identification of predictive biomarkers is paramount for the successful clinical development and application of this compound. This guide highlights several promising candidates, including eIF4A1 expression, c-FLIP levels, and MYC/MYCN amplification status. Further validation of these biomarkers in preclinical and clinical settings is crucial. The provided experimental protocols and comparative data offer a valuable resource for researchers dedicated to advancing eIF4A inhibitors as a novel class of anti-cancer therapeutics. By focusing on biomarker-driven patient selection, the full potential of this compound to improve outcomes for cancer patients can be realized.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Direct Repression of FLIP Expression by c-myc Is a Major Determinant of TRAIL Sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Phase 1/2 dose expansion study evaluating first-in-class eIF4A inhibitor zotatifin in patients with ER+ metastatic breast cancer. - ASCO [asco.org]
- 6. Using droplet digital PCR to analyze MYCN and ALK copy number in plasma from patients with neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdc-berlin.de [mdc-berlin.de]
- 8. Droplet digital PCR as an alternative to FISH for MYCN amplification detection in human neuroblastoma FFPE samples | springermedizin.de [springermedizin.de]
- 9. researchgate.net [researchgate.net]
Independent Verification of CR-1-31-B's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic potential of CR-1-31-B, a synthetic rocaglate, against other known eIF4A inhibitors. The information presented is collated from publicly available experimental data to facilitate an independent assessment of its efficacy and mechanism of action.
Abstract
Mechanism of Action: eIF4A Inhibition
This compound functions by clamping eIF4A onto specific mRNA sequences, thereby stalling the translation initiation complex and preventing protein synthesis. This mechanism is particularly effective against mRNAs with complex 5' untranslated regions (UTRs), which are characteristic of many oncoproteins. The inhibition of eIF4A leads to a cascade of downstream effects, ultimately resulting in cell cycle arrest and apoptosis.
Figure 1. Simplified signaling pathway of this compound-mediated inhibition of eIF4A.
Comparative In Vitro Efficacy
The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values for this compound and its alternatives, Silvestrol and Zotatifin, across a range of cancer cell lines. Lower values indicate higher potency.
Table 1: IC50 Values of eIF4A Inhibitors in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound (nM) | Silvestrol (nM) | Zotatifin (nM) |
| GBC-SD | Gallbladder Cancer | ~100[8] | - | - |
| SGC-996 | Gallbladder Cancer | ~100[8] | - | - |
| SH-SY5Y | Neuroblastoma | 20[3] | - | - |
| Kelly | Neuroblastoma | 4[3] | - | - |
| Metastatic Osteosarcoma | Osteosarcoma | 8[4] | - | - |
| MDA-MB-231 | Breast Cancer | - | ~60[5] | 1.5 - 217.5 |
| PC-3 | Prostate Cancer | - | ~60[5] | - |
| T-47D | Breast Cancer | - | 5.46[10] | - |
| MV4-11 (FLT3-ITD) | Acute Myeloid Leukemia | - | 2.7[4] | - |
| FTL3-wt | Acute Myeloid Leukemia | - | 3.8[4] | - |
| HCC cell lines | Hepatocellular Carcinoma | - | 12.5 - 86[4] | - |
Table 2: GI50 Values of Zotatifin in Various Cancer Cell Lines
| Cell Line | Cancer Type | GI50 (nM) |
| MDA-MB-231 | Breast Cancer | <15[6] |
| TMD8 | B-cell Lymphoma | 4.1[1][6] |
| SU-DHL-2 | B-cell Lymphoma | 3[1][6] |
| HBL1 | B-cell Lymphoma | 5.6[1][6] |
| Pfeiffer | B-cell Lymphoma | 3.7[1][6] |
| SU-DHL-6 | B-cell Lymphoma | 5.3[1][6] |
| SU-DHL-10 | B-cell Lymphoma | 7.3[1] |
| VAL | B-cell Lymphoma | 6.6[1] |
| Carnaval | B-cell Lymphoma | 4.4[1] |
| U2973 | B-cell Lymphoma | 4.2[1] |
| Ramos | B-cell Lymphoma | 4.6[1][6] |
| Jeko1 | B-cell Lymphoma | 7.9[1][6] |
| Mino | B-cell Lymphoma | 11.2[1][6] |
| Rec-1 | B-cell Lymphoma | 11.8[1] |
Key Experimental Protocols
This section outlines the general methodologies for key experiments used to assess the therapeutic potential of this compound.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Figure 2. General workflow for an MTT cell viability assay.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Following a defined incubation period (e.g., 48 hours), a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.
-
Viable cells with active metabolism reduce the yellow MTT to purple formazan crystals.
-
A solubilization solution, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cells are treated with this compound or a control for a specified duration.
-
Both adherent and floating cells are collected and washed with a binding buffer.
-
The cells are then incubated with Annexin V conjugated to a fluorescent dye (e.g., FITC) and propidium iodide (PI).
-
Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells.
-
PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptotic and necrotic cells.
-
The stained cells are analyzed by flow cytometry to quantify the different cell populations.
In Vivo Xenograft Model
This model assesses the anti-tumor efficacy of this compound in a living organism.
Figure 3. Workflow for a typical in vivo xenograft study.
Methodology:
-
Human cancer cells are injected subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
This compound is administered to the treatment group via a specified route (e.g., intraperitoneal injection) and schedule. The control group receives a vehicle solution.
-
Tumor growth is monitored regularly by measuring tumor dimensions with calipers.
-
At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis, such as immunohistochemistry to assess markers of proliferation and apoptosis.[3][8]
Conclusion
The available data strongly suggest that this compound is a highly potent inhibitor of eIF4A with significant therapeutic potential in oncology and virology. Its ability to induce apoptosis and inhibit cell proliferation at low nanomolar concentrations in various cancer cell lines positions it as a promising candidate for further preclinical and clinical development. The comparative data presented in this guide indicate that this compound's efficacy is comparable to, and in some cases may exceed, that of other rocaglates. The provided experimental frameworks offer a basis for the independent verification and expansion of these findings.
References
- 1. Eukaryotic Translation Initiation Factor 4A Down-Regulation Mediates Interleukin-24-Induced Apoptosis through Inhibition of Translation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. eIF4A inhibition circumvents uncontrolled DNA replication mediated by 4E-BP1 loss in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Selectivity of CR-1-31-B for Cancer Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic rocaglate CR-1-31-B, evaluating its performance and selectivity for cancer cells against non-transformed cells and in comparison to alternative anti-cancer agents. The information is supported by experimental data and detailed methodologies to aid in research and development.
Introduction to this compound
Data Presentation: Performance and Selectivity
The following tables summarize the quantitative data on this compound's efficacy and selectivity.
Table 1: Cytotoxic Activity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Exposure Time |
| Kelly | Neuroblastoma | 4 nM[1] | 48 hours |
| SH-SY5Y | Neuroblastoma | 20 nM[1] | 48 hours |
| GBC-SD | Gallbladder Cancer | ~100 nM[3][5] | 48 hours |
| SGC-996 | Gallbladder Cancer | ~100 nM[3][5] | 48 hours |
| Metastatic OS Cells | Osteosarcoma | 8 nM[6] | Not Specified |
Table 2: Selectivity of this compound: Cancer vs. Non-Cancerous Cells
| Cell Line | Cell Type | Cytotoxicity (CC50/IC50) |
| Various Cancer Cell Lines | Cancer (Liver, Skin) | Low nanomolar range[7] |
| Primary Human Dermal Fibroblasts (HDF) | Primary (Non-Cancerous) | ~500 nM[7] |
| IMR-90 / MRC-5 | Immortalized (Non-Transformed) | Higher resistance compared to TNBC cells[4] |
| HUVEC | Endothelial (Non-Transformed) | Higher resistance compared to TNBC cells[4] |
This data demonstrates a significant therapeutic window, with this compound showing substantially higher cytotoxicity in fast-growing cancer cells compared to primary, non-cancerous cells.[7]
Table 3: Comparative Efficacy with Alternative eIF4A Inhibitors
| Compound | Class | Key Comparative Findings |
| This compound | Synthetic Rocaglate | Potent eIF4A inhibitor with clear selectivity for mRNAs with polypurine-rich 5' leaders.[4] |
| Silvestrol | Natural Rocaglate | Inhibits translation to a similar extent as this compound, but with less selectivity for specific mRNA leaders.[4] Both compounds efficiently reduced tumor growth in vivo.[7] |
| Zotatifin | Synthetic Rocaglate | Less potent than this compound but also demonstrated lower cytotoxicity towards host immune cells.[8] |
| eFT226 / MG-002 | eIF4A Inhibitors | Showed comparable activity against Triple-Negative Breast Cancer (TNBC) cell lines.[4] |
Mechanism of Action and Cellular Impact
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing findings. Below are standard protocols for assays used to evaluate the selectivity and efficacy of this compound.
Cytotoxicity Assay (MTT/SRB Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Workflow Diagram:
Detailed Steps:
-
Cell Preparation: Harvest and count cells. Dilute the cell suspension to the appropriate concentration and seed a quantitative amount into the wells of a 96-well plate. Incubate overnight to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of this compound. Remove the old media from the plate and add the media containing the different compound concentrations. Include wells for positive (e.g., doxorubicin) and negative (vehicle, e.g., DMSO) controls.[10]
-
Staining: Add the appropriate dye (e.g., MTT or SRB) to each well and incubate according to the manufacturer's protocol to allow for the development of a colored product.
-
Measurement: If using MTT, add a solubilizing agent (like DMSO or HCl) to dissolve the formazan crystals. Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.
Workflow Diagram:
Detailed Steps:
-
Cell Treatment: Seed cells and treat them with this compound at various concentrations and time points.
-
Harvesting: After treatment, carefully collect all cells, including those floating in the media (which may be apoptotic). Centrifuge and wash the cells with cold PBS.
-
Staining: Use a commercial Annexin V/PI apoptosis detection kit.[3] Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Incubation: Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension. Gently vortex and incubate at room temperature in the dark for 15 minutes.
Cell Cycle Analysis
This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12][13]
Detailed Steps:
-
Cell Treatment and Harvesting: Treat cells with this compound as required. Harvest the cells by trypsinization.
-
Fixation: Resuspend the cell pellet in PBS. While gently vortexing, add cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least two hours or at -20°C overnight.
-
Washing: Wash the fixed cells with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in a staining buffer containing a DNA-binding dye like Propidium Iodide (PI) and RNase A (to prevent staining of double-stranded RNA).[14][15]
-
Incubation: Incubate the cells in the staining solution, protected from light, to ensure stoichiometric DNA binding.[14]
-
Flow Cytometry: Acquire data on a flow cytometer. The fluorescence intensity of the PI signal is directly proportional to the DNA content.
-
Analysis: Use cell cycle analysis software to generate a histogram of DNA content. Deconvolute the histogram to quantify the percentage of cells in the G0/G1 phase (2n DNA content), S phase (between 2n and 4n), and G2/M phase (4n DNA content).[13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A second-generation eIF4A RNA helicase inhibitor exploits translational reprogramming as a vulnerability in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 13. Basic Methods of Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cancer.wisc.edu [cancer.wisc.edu]
- 15. Protocols [moorescancercenter.ucsd.edu]
Safety Operating Guide
Proper Disposal of CR-1-31-B: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent investigational compounds like CR-1-31-B are paramount for laboratory safety and environmental protection. this compound, a synthetic rocaglate and a powerful inhibitor of the eukaryotic initiation factor 4A (eIF4A), requires stringent disposal procedures due to its cytotoxic properties. This document provides essential, step-by-step guidance for the safe disposal of this compound, ensuring compliance and minimizing risk.
This compound's mechanism of action, which involves the inhibition of protein synthesis and induction of apoptosis in cancer cells, underscores its potential hazard.[1] Therefore, all waste materials contaminated with this compound must be treated as hazardous cytotoxic waste.
Summary of Key Safety and Handling Information
Before initiating any disposal procedures, it is crucial to be familiar with the chemical and safety properties of this compound.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Synthetic rocaglate, eIF4A inhibitor |
| Molecular Formula | C₂₈H₂₉NO₈ |
| Molecular Weight | 507.53 g/mol |
| Appearance | Solid |
| Primary Hazard | Cytotoxic |
| Mechanism of Action | Inhibits eIF4A, leading to the suppression of protein synthesis and induction of apoptosis.[1] |
| Storage | Store at -20°C for short-term and -80°C for long-term. |
Note: This table summarizes available data. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most comprehensive and up-to-date information.
Experimental Protocols: A Note on Waste Generation
Detailed experimental protocols involving this compound will vary depending on the research context, such as in vitro studies on cancer cell lines or in vivo animal models. Common laboratory procedures that will generate this compound contaminated waste include:
-
Preparation of stock solutions: Typically dissolved in solvents like DMSO.
-
Cell culture experiments: Treatment of cell lines to study its effects on cell viability and apoptosis.
-
Western blotting and other molecular biology techniques: Analysis of protein expression in treated cells.
-
Animal studies: Dosing of animals and subsequent handling of bedding and carcasses.
All materials used in these processes, including pipette tips, centrifuge tubes, well plates, gloves, and media, must be considered contaminated and disposed of accordingly.
Mandatory Visualization: Disposal Workflow
The following diagram outlines the logical workflow for the proper segregation and disposal of waste contaminated with this compound.
Caption: Workflow for the segregation and disposal of this compound waste.
Step-by-Step Disposal Procedures
Adherence to a strict, step-by-step disposal process is critical for safety and compliance.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Double gloves (chemotherapy-rated)
-
A disposable gown
-
Safety glasses with side shields or a face shield
-
2. Waste Segregation at the Source:
-
Immediately segregate waste at the point of generation into the following categories:
-
Trace Cytotoxic Waste: Items that are not visibly contaminated but have come into contact with this compound. This includes empty vials, packaging, gloves, gowns, and disposable labware.
-
Bulk Cytotoxic Waste: Unused or expired this compound solutions, grossly contaminated materials (e.g., from a spill), and any other concentrated forms of the compound.
-
Sharps Waste: Needles, syringes, contaminated glass slides, and broken glass that have come into contact with this compound.
-
3. Use of Designated Waste Containers:
-
Trace Cytotoxic Waste: Place in a designated, leak-proof container, typically lined with a yellow bag and clearly labeled "Trace Cytotoxic Waste."
-
Bulk Cytotoxic Waste: Collect in a robust, leak-proof container, often black, and clearly labeled "Hazardous Waste" with the chemical name "this compound" and a cytotoxic hazard symbol.
-
Sharps Waste: Dispose of in a puncture-resistant sharps container that is also labeled as "Cytotoxic."
4. Decontamination of Work Surfaces:
-
After handling this compound, decontaminate all work surfaces. A common procedure involves a two-step cleaning process:
-
Wipe surfaces with a detergent solution.
-
Follow with a rinse using 70% ethanol or another appropriate disinfectant.
-
-
All cleaning materials (e.g., wipes, absorbent pads) must be disposed of as trace cytotoxic waste.
5. Spill Management:
-
In the event of a spill, immediately alert personnel in the area and restrict access.
-
Use a cytotoxic spill kit to contain and clean up the spill, following the kit's instructions.
-
All materials used for spill cleanup are considered bulk cytotoxic waste.
6. Final Disposal:
-
Do not dispose of any this compound waste in the regular trash or down the drain.
-
Once waste containers are full (typically three-quarters full), securely seal them.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor. Follow all institutional procedures for labeling and documentation.
Important Considerations:
-
Consult Your Institutional EHS: The procedures outlined here are general best practices. Always consult and adhere to the specific guidelines and protocols established by your institution's Environmental Health and Safety (EHS) department.
-
Review the SDS: The Safety Data Sheet provided by the supplier of this compound is the primary source of safety and handling information. While many SDSs provide generic disposal advice, they may contain specific hazard classifications that inform disposal requirements.[2]
-
Training: Ensure all personnel handling this compound are trained on its hazards and the proper disposal procedures.
By implementing these rigorous disposal procedures, laboratories can ensure a safe working environment and maintain compliance with regulations governing hazardous chemical waste.
References
Safeguarding Your Research: A Comprehensive Guide to Handling CR-1-31-B
For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper handling of potent compounds like CR-1-31-B is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, alongside detailed experimental protocols to support your research endeavors.
This compound is a synthetic rocaglate and a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A), an RNA helicase.[1] By perturbing the interaction between eIF4A and RNA, this compound effectively impedes the initiation of protein synthesis.[1] This mechanism of action makes it a valuable tool in cancer research, where it has been shown to induce apoptosis in various cancer cell lines, including neuroblastoma and gallbladder cancer.[1]
Immediate Safety and Logistical Information
Given that this compound is a potent, biologically active compound intended for research use only, stringent adherence to safety protocols is crucial. The following guidelines are based on recommendations for handling similar hazardous chemical compounds.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is mandatory when handling this compound to prevent inhalation, and contact with skin and eyes.
| PPE Category | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields. | Protects against splashes and airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | Prevents direct skin contact. |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | Provides a barrier against accidental spills. |
| Respiratory Protection | Suitable respirator. | Necessary when handling the compound in powder form or when aerosols may be generated. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
| Parameter | Guideline |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Use only in areas with appropriate exhaust ventilation. |
| Storage | Store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month. |
First Aid Measures
In the event of exposure, immediate and appropriate action is essential.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with large amounts of water, separating eyelids with fingers. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Skin Contact | Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes. Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation. |
| Ingestion | Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
Spillage and Disposal
In case of a spill, prevent further leakage and keep the substance away from drains or water courses. Absorb the spill with a liquid-binding material and decontaminate surfaces with alcohol. Dispose of all contaminated materials in accordance with institutional and local regulations for hazardous chemical waste.
Experimental Protocols
This compound has been utilized in a variety of cancer research studies to investigate its therapeutic potential. Below are detailed methodologies for key experiments.
Cell Viability Assay
This protocol is used to determine the concentration-dependent effect of this compound on the viability of cancer cells.
Methodology:
-
Seed cancer cell lines (e.g., GBC-SD, SGC-996, SH-SY5Y, Kelly) in 96-well plates at a predetermined density.
-
Following treatment, assess cell viability using a standard method such as the MTT assay or crystal violet staining.[3]
-
Measure the absorbance or quantify the stained cells to determine the percentage of viable cells relative to a vehicle control (e.g., DMSO).
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | IC50 (48h) |
| SH-SY5Y | 20 nM[1] |
| Kelly | 4 nM[1] |
| GBC-SD | ~100 nM[3][4] |
| SGC-996 | ~100 nM[3][4] |
Apoptosis Detection via Annexin V/PI Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by this compound.
Methodology:
-
Treat cancer cells with the desired concentrations of this compound for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
In Vivo Xenograft Tumor Model
This protocol assesses the anti-tumor efficacy of this compound in a living organism.
Methodology:
-
Subcutaneously implant cancer cells (e.g., GBC-SD) into immunocompromised mice (e.g., BALB/c nude mice).
-
Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound alone, TRAIL alone, this compound + TRAIL).
-
Administer this compound via intraperitoneal (IP) injection at a specified dose and schedule (e.g., 2 mg/kg every 2 days for 28 days).[1]
-
Monitor tumor volume and body weight of the mice regularly throughout the treatment period.
-
At the end of the experiment, euthanize the mice and excise the tumors for further analysis, such as immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and TUNEL staining.[6]
Visualizing the Science
To further elucidate the mechanisms and workflows associated with this compound, the following diagrams provide a clear visual representation.
Caption: Mechanism of this compound inducing apoptosis.
Caption: Workflow for in vitro analysis of this compound.
Caption: Workflow for in vivo xenograft studies with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
